The table below summarizes the key identifiers and physical properties of Methyl Octanoate.
| Property Type | Value |
|---|---|
| CAS Number | 111-11-5 [1] [2] [3] |
| EC Number | 203-835-0 [2] |
| IUPAC Name | This compound [2] |
| Chemical Formula | C₉H₁₈O₂ [1] [2] |
| Molecular Mass | 158.24 g/mol [2] |
| Appearance | Colourless liquid with a sweet odour [2] |
| Boiling Point | 193 °C [2] |
| Flash Point | 73 °C [2] |
| Density | 0.878 g/ml [2] |
| Water Solubility | 150 mg/L @ 20 °C, pH 7 [2] |
| Log P (Octanol-Water) | 3.32 [2] |
This compound serves various functions across multiple industries due to its properties as a solvent and intermediate.
This procedure involves a Grignard reaction followed by a reaction with an acid chloride [5].
Key Steps and Notes [5]:
This process studies hydrocarbon production as a model for renewable diesel [6].
Method Details [6]:
This method quantifies ester-bound residues in oxidized triacylglycerols to assess oil oxidation state prior to deodorization [6].
This compound is a flammable liquid [1]. Its vapor may form explosive mixtures with air, and it is insoluble in water.
Methyl octanoate is found in nature and can be produced through biological pathways.
The following diagram illustrates the core conceptual pathway for the biosynthesis of this compound, moving from fundamental biological precursors to the final ester.
Diagram 1: Conceptual biosynthetic pathway for this compound production in engineered microorganisms.
For researchers, analyzing this compound, especially from natural matrices, involves specific extraction and chromatographic techniques.
This technique efficiently isolates volatile compounds like this compound from complex samples [4].
R of a target analyte is modeled by the equation:
( R = \frac{KK_wV_s}{KK_wV_s + K_sV_w} \left{1 - \exp\left[-\frac{(KK_wV_s + K_sV_w)U_sU_w}{V_wV_s(U_w + KU_s)}t\right]\right} )
where K is the solvent-to-water partition coefficient, K_w is the air-to-water partition coefficient, and K_s is the air-to-solvent partition coefficient [4]. Parameters like V_s (solvent volume), V_w (water volume), and t (time) can be adjusted to maximize yield. Salting out the water sample can also improve recovery [4].Understanding its physical properties and handling precautions is essential for laboratory work.
| Property | Value / Description |
|---|---|
| Solubility in Water | 150 mg/L at 20°C (moderate) [1] |
| Solubility in Organic Solvents | Soluble in alcohols, chloroform, acetone [2] |
| Boiling Point | 192 - 194 °C [5] |
| Density | 0.877 g/mL [5] |
| Flash Point | 73 °C (flammable liquid) [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.32 (high) [1] |
Safety Notes: this compound is classified as a flammable liquid [6]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. It is insoluble in water and floats on the surface [6]. As an ester, it can react vigorously with strong oxidizing acids and caustic solutions [6]. Always wear appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.
This compound is significant in several advanced research contexts:
Methyl octanoate, also known as methyl caprylate, is a model compound for biodiesel research. Its basic identifiers and key phase change data are summarized below.
Table 1: Compound Identification [1]
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Methyl caprylate; Caprylic acid methyl ester |
| CAS Registry Number | 111-11-5 |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.2380 g/mol |
Table 2: Phase Change Data [1]
| Property | Value / Range | Units | Method / Notes |
|---|---|---|---|
| Boiling Point (Tboil) | 466.1 - 467.7 | K | Multiple literature sources |
| Melting Point (Tfus) | 236.5 | K | Uncertainty assigned by TRC = 0.05 K |
| Enthalpy of Vaporization (ΔvapH°) | 57 ± 2 | kJ/mol | Average of 6 values |
The enthalpy of vaporization has been measured under various conditions, which is critical for understanding its energy behavior.
Table 3: Enthalpy of Vaporization (ΔvapH) at Different Temperatures [1]
| ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|
| 53.3 | 350 | N/A | van Genderen et al., 2002 |
| 52.6 ± 0.1 | 363 | N/A | van Genderen et al., 2002 |
| 55.94 | 293 | V | Scott et al., 1952 |
A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze octanoate enrichment in human plasma for stable isotope tracer studies, offering significant improvement over the traditional gold-standard method [2].
Experimental workflow for octanoate analysis in plasma.
This compound is a surrogate for studying biodiesel combustion. Experimental and kinetic modeling research has been conducted in opposed-flow diffusion flames and jet-stirred reactors [3].
The decomposition of this compound hydroperoxides follows known pathways, producing various volatile compounds. The diagram below outlines the primary and secondary volatile decomposition products from these hydroperoxides.
Volatile decomposition pathways from hydroperoxides.
The infrared data for methyl octanoate comes from two distinct experimental setups: a traditional condensed-phase analysis and a high-temperature gas-phase study.
This spectrum is a standard reference measured under controlled conditions [1].
| Aspect | Details |
|---|---|
| Data Source | NIST Chemistry WebBook (Coblentz Society Data) [1] |
| State | Solution (10% in CCl₄ and CS₂) [1] |
| Instrument | Dispersive (DOW KBr Foreprism-Grating) [1] |
| Path Length | 0.011 cm [1] |
| Data Format | JCAMP-DX (Digitized from hard copy) [1] |
This data is from a research paper focusing on the spectroscopic properties of gaseous Fatty Acid Methyl Esters (FAMEs) for combustion diagnostics [2].
| Aspect | Details |
|---|---|
| Data Source | Campbell et al., Journal of Quantitative Spectroscopy and Radiative Transfer [2] |
| State | Gas phase [2] |
| Instrument | FTIR (Nicolet 6700) with 1 cm⁻¹ resolution [2] |
| Temperature Range | 25°C to 500°C [2] |
| Spectral Range | 2500–3400 cm⁻¹ (C-H Stretch) [2] |
| Key Finding | Absorption cross-section at 3.39 μm (2947.9 cm⁻¹) is stable between ~150-400°C [2] |
The experimental workflow for acquiring the high-temperature FTIR data can be visualized as follows:
FTIR analysis workflow for gaseous this compound.
The research provides specific insights into the absorption features of this compound and other FAMEs [2]:
The production of octanoic acid methyl ester in microorganisms typically follows a two-step process: first, the biosynthesis of octanoic acid (OA), followed by its enzymatic conversion to the methyl ester.
The table below summarizes two key metabolic engineering strategies for enhancing octanoic acid production in E. coli, which is a critical precursor for the ester.
| Engineering Strategy / Strain | Key Genetic Modifications / Enzymes | Primary Carbon Source | Maximum Octanoic Acid Titer | Key Findings / Mechanism |
|---|---|---|---|---|
| Strategy from Lv et al. (2018) [1] | Overexpression of FabZ; deletion of ΔfadE, ΔfumAC, ΔackA; expression of C8-specific thioesterase (TE10). | Glucose | 1 g/L (in fed-batch culture) [1] | Optimized the inherent fatty acid synthesis pathway and blocked competing pathways (β-oxidation, TCA cycle, acetate formation). |
| Strategy from Agnew et al. (2025) [2] | Deletion of ΔfadRABIJ; expression of an evolved C8-specific thioesterase (CpFatB1.2-M4-287). | Glycerol | 3.69 ± 0.146 g/L [2] | Blocked β-oxidation cycle and enhanced C8 flux by expressing a high-activity, chain-length-specific thioesterase. |
The following diagram illustrates the core metabolic pathway engineered in E. coli for octanoic acid production, based on the strategies above:
Diagram of the engineered metabolic pathway for octanoic acid and its methyl ester production in E. coli, highlighting enhanced steps (green) and blocked competing pathways (dashed lines). ACC: Acetyl-CoA carboxylase; ACP: Acyl Carrier Protein. [1] [2]
Once octanoic acid is produced, it can be enzymatically converted to its methyl ester. One effective method is whole-cell biocatalysis, where engineered E. coli expresses specific enzymes to perform this conversion in a single pot [3].
For research and process design, key thermodynamic properties of octanoic acid methyl ester (also known as methyl octanoate) are essential. The following data is compiled from the NIST Chemistry WebBook [4] [5].
| Property | Value | Units | Conditions | Reference |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | - | - | [4] |
| Molecular Weight | 158.2380 | g/mol | - | [4] |
| Boiling Point | 466.1 - 467.7 | K | 1 atm | [4] |
| Melting Point | 236.5 | K | 1 atm | [4] |
| Enthalpy of Combustion (ΔcH°liquid) | -5493.6 ± 0.4 | kJ/mol | - | [5] |
| Constant Pressure Heat Capacity (Cp, liquid) | 314.23 | J/mol·K | 298.15 K | [5] |
Based on the search results, here are summaries of critical experimental methodologies:
The search results indicate several promising areas for further development:
This compound (C₉H₁₈O₂), also known as methyl caprylate, is a fatty acid methyl ester (FAME) with significant importance in various research and industrial applications. With a molecular weight of 158.2380 g/mol, this compound serves as a critical analyte in multiple fields including biofuel research, food chemistry, and pharmaceutical development [1]. In pharmaceutical contexts, this compound derivatives are particularly valuable for studying medium-chain triglyceride (MCT) metabolism, which has therapeutic implications for patients with mitochondrial long-chain fatty acid oxidation disorders [2]. The compound's volatility and thermal stability make it particularly suitable for gas chromatographic analysis, though careful method development is required to address potential contamination issues and sensitivity challenges at low concentrations.
The analytical significance of this compound extends to its use as a model compound for understanding the metabolic fate of octanoate in stable isotope tracer studies. Recent methodological advances have demonstrated that accurate enrichment analysis of octanoate in plasma requires specialized derivatization approaches to achieve the sensitivity necessary for metabolic pathway elucidation [2]. These applications demand robust GC-MS protocols that can reliably identify and quantify this compound across complex biological matrices, necessitating the comprehensive methodological foundation presented in these application notes.
Gas chromatography-mass spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the superior identification capabilities of mass spectrometry, creating one of the most powerful analytical tools for volatile and semi-volatile compounds [3]. The separation process occurs in the GC system, where the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation of components depends on their differential partitioning between the mobile gas phase and the stationary liquid phase coated on the column interior [4]. This partitioning is influenced by the chemical properties of both the analytes and the stationary phase, as well as precise temperature control throughout the analysis.
The mass spectrometry component provides detection and identification through a multi-step process: vapor phase analyte molecules are ionized, typically by electron impact (EI) ionization; the resulting molecular and fragment ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (typically a quadrupole); and finally detected by an electron multiplier [3]. This process generates both chromatographic retention data and mass spectral information, providing two orthogonal dimensions for compound identification. The resulting data can be collected in different operational modes—full scan, which captures complete mass spectra for all detectable compounds, or selected ion monitoring (SIM), which enhances sensitivity by focusing on specific ions of interest [3].
The following diagram illustrates the comprehensive GC-MS analysis workflow for this compound, from sample preparation through final quantification:
This integrated workflow highlights the systematic approach required for reliable this compound analysis, with particular emphasis on the sample preparation and derivatization steps that significantly impact method sensitivity and accuracy [2]. Each stage in this process must be carefully controlled and validated to ensure the generation of analytically sound data suitable for research and regulatory purposes.
Sample derivatization represents a critical step in the this compound analysis workflow, significantly impacting method sensitivity, accuracy, and reproducibility. Traditional methyl esterification approaches for fatty acid analysis often face limitations in sensitivity and are prone to contamination, which can compromise results [2]. The advanced protocol presented here utilizes transesterification with isobutanol, which offers substantial improvements over conventional methods. This derivatization technique reduces the volatility of the derivatized octanoate, thereby minimizing analyte losses during sample preparation and substantially improving the lower limit of quantification [2].
The derivatization process begins with careful glassware preparation to prevent contamination—all glassware must be thoroughly rinsed with chloroform and baked at 80°C for at least 2 hours [2]. The reaction itself employs acetyl chloride in isobutanol (3 mol/L concentration), which is freshly prepared for each experiment. For the derivatization, 100 μL of plasma, control sample, or calibration standard is mixed with 200 μL of the acetyl chloride-isobutanol reagent in a GC vial [2]. The samples are then incubated at 90°C for 60 minutes to ensure complete derivatization. After cooling to room temperature, 250 μL of chloroform is added to extract the derivatized analytes, followed by vortexing for 1 minute and centrifugation. The organic layer containing the isobutyl esters is then transferred to autosampler vials for GC-MS analysis.
Implementing a robust quality control system is essential for generating reliable analytical data. The calibration curve for this compound analysis is prepared by adding varying amounts of extracted labeled octanoate in hexane solution to a fixed amount of unlabeled octanoate (64 nmol/mL), creating calibration standards with known enrichments [2]. These standards should cover the expected concentration range of the samples, with enrichment levels typically ranging from 0.0 to 83.0 tracer-tracee ratio percent (TTR%). After analysis, the peak area for labeled octanoate is divided by the peak area for unlabeled octanoate to calculate the experimental tracer-tracee ratio (TTR), which is then plotted against the known enrichments to establish the calibration curve.
For quality control, pooled plasma should be spiked with labeled octanoate at two different concentration levels (low and high controls) to monitor analytical performance across batches [2]. When preparing these control samples, it is critical to ensure homogeneous incorporation of the spike—direct mixing of stock solution and plasma can cause phase separation and lead to imprecise enrichment results. Instead, the stock solution should be carefully dried under a gentle nitrogen stream before reconstitution with pool plasma [2]. This approach to quality control provides continuous monitoring of analytical performance and helps ensure the generation of reliable, reproducible data throughout the analysis sequence.
Proper instrument configuration is fundamental to achieving optimal separation, detection, and quantification of this compound. Modern benchtop GC-MS systems equipped with quadrupole mass analyzers provide the necessary performance for routine analysis, combining operational simplicity with robust detection capabilities [3]. The gas chromatograph should be equipped with a capillary inlet system capable of handling typical injection volumes of 1-2 μL in split or splitless mode, depending on analyte concentration and matrix complexity. The mass spectrometer should feature electron impact (EI) ionization with standard 70 eV electron energy to ensure reproducible fragmentation patterns compatible with library searching.
For this compound analysis, a mid-polarity stationary phase such as (5%-phenyl)-methylpolysiloxane provides excellent separation characteristics. The CP-Sil 5 CB or DB-1 columns referenced in the NIST database, with dimensions of 30 m × 0.25 mm × 0.25 μm, have demonstrated effective separation of this compound from potential interferents [1]. The GC oven temperature program should be optimized to achieve baseline separation within a reasonable analysis time—typical protocols start at 60°C with a brief hold, then ramp at 5-10°C/min to a final temperature of 280°C [1]. Helium carrier gas with constant flow (typically 1.0-1.5 mL/min) provides optimal separation efficiency and compatibility with mass spectrometric detection.
Table 1: Optimal GC-MS Parameters for this compound Analysis
| Parameter Category | Specific Setting | Performance Notes |
|---|---|---|
| GC Column | CP-Sil 5 CB or DB-1, 30m × 0.25mm × 0.25μm | Provides Kovats Retention Index of ~1110 [1] |
| Injection Mode | Split or splitless (matrix-dependent) | Splitless for trace analysis, split 10:1-50:1 for concentrated samples |
| Injection Temperature | 250°C | Ensures complete vaporization |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Balance separation efficiency and analysis time |
| Oven Program | 60°C (1 min), 10°C/min to 280°C (5 min) | Total run time ~29 minutes |
| Transfer Line Temp | 280°C | Prevents analyte condensation |
| Ion Source Temp | 230°C | Standard for EI operation |
| Mass Range | 40-400 m/z | Captures molecular ion and key fragments |
Mass spectrometric detection of this compound can be performed in multiple acquisition modes depending on the analytical objectives. For qualitative method development and untargeted analysis, full scan mode with a mass range of 40-400 m/z is recommended, as this captures the molecular ion and all significant fragments while maintaining adequate scan speed for capillary GC peaks [3]. In this mode, the detector continuously records mass spectra throughout the chromatographic run, generating a total ion chromatogram (TIC) where each data point represents a complete mass spectrum. This approach facilitates compound identification through spectral library matching and is invaluable for method development and exploratory analysis.
For targeted quantification requiring maximum sensitivity, selected ion monitoring (SIM) provides significantly improved signal-to-noise ratio by focusing instrument detection on specific ions characteristic of this compound [3]. The key ions for this compound detection include m/z 74 (characteristic of FAMEs resulting from McLafferty rearrangement), m/z 87 (another common FAME fragment), and the molecular ion at m/z 158 [1]. By monitoring only these specific masses rather than a broad mass range, SIM reduces instrumental noise and allows for faster data acquisition rates, resulting in more data points across each chromatographic peak and improved quantitative precision. The transition between full scan and SIM modes represents the shift from universal detection to highly selective detection optimized for specific target analytes.
Compound identification in GC-MS relies on two orthogonal parameters: chromatographic retention and mass spectral data. The retention time or retention index provides the first dimension of identification, with this compound typically exhibiting a Kovats Retention Index of approximately 1110 on standard non-polar stationary phases [1]. This retention index should remain consistent within a defined tolerance (± 2-3 index units) across analyses when the same chromatographic conditions are applied. Retention time locking techniques can be employed to further improve retention time reproducibility across instruments and over extended time periods.
Mass spectral interpretation provides the second, more specific dimension of identification. The electron ionization mass spectrum of this compound features characteristic fragments that follow predictable fragmentation pathways for fatty acid methyl esters. Key spectral features include the molecular ion at m/z 158 (typically low abundance), the prominent m/z 74 fragment resulting from McLafferty rearrangement, and the m/z 87 ion common to many methyl esters [1]. The mass spectrum typically displays a cluster of peaks at M+1 and M+2 due to naturally occurring isotopes, which can provide additional confirmation of elemental composition. Confident identification requires matching both the retention behavior and the mass spectrum to certified reference standards or library entries, with match scores typically exceeding 85% for positive identification.
Table 2: Characteristic Mass Spectral Features of this compound
| m/z Value | Relative Abundance | Fragment Identification | Structural Significance |
|---|---|---|---|
| 74 | Base peak (100%) | [C₃H₆O₂]⁺ | McLafferty rearrangement characteristic of FAMEs |
| 87 | High (~60-80%) | [C₄H₇O₂]⁺ | Common methyl ester fragment |
| 143 | Medium (~20-40%) | [M-15]⁺ | Loss of ·CH₃ from molecular ion |
| 158 | Low (~5-15%) | M⁺ | Molecular ion |
| 41 | Medium (~30-50%) | [C₃H₅]⁺ | Hydrocarbon fragment |
| 55 | Medium (~30-50%) | [C₄H₇]⁺ | Hydrocarbon fragment |
| 69 | Medium (~30-50%) | [C₅H₉]⁺ | Hydrocarbon fragment |
Accurate quantification of this compound employs internal standardization and calibration curves to account for instrumental variability and sample preparation losses. The internal standard should be structurally similar to the target analyte—isotopically labeled this compound (such as ¹³C₄-methyl octanoate) represents the ideal choice, as it mirrors the chemical behavior and ionization characteristics of the native compound while being distinguishable by mass spectrometry [2]. The calibration curve is constructed by analyzing standards of known concentration and plotting the ratio of analyte peak area to internal standard peak area against the known concentration ratio.
Data processing for quantification can utilize either total ion chromatogram (TIC) data or extracted ion chromatograms (EICs). For complex matrices, EICs provide enhanced selectivity by focusing on characteristic ions, thereby reducing background interference [3]. The peak area ratio (analyte to internal standard) for each calibration standard is used to generate a linear regression model, with typical correlation coefficients (R²) exceeding 0.99 indicating acceptable linearity. The method's sensitivity is defined by its limit of detection (LOD, typically signal-to-noise ≥ 3:1) and limit of quantification (LOQ, typically signal-to-noise ≥ 10:1), with the isobutylation method achieving approximately 20-fold improvement in LOQ compared to conventional methyl esterification [2]. Method validation should establish precision (intra-day and inter-day %RSD < 10%), accuracy (85-115% recovery), and specificity for the intended application.
The GC-MS analysis of this compound finds significant application in pharmaceutical and metabolic research, particularly in studies investigating medium-chain triglyceride (MCT) metabolism. Patients with disorders of mitochondrial long-chain fatty acid oxidation cannot effectively utilize long-chain triglycerides but can metabolize MCTs, making octanoate a therapeutically relevant compound [2]. Stable isotope protocols using glyceryl tri[1,2,3,4-¹³C₄]octanoate enable researchers to trace the metabolic fate of dietary MCTs under different nutritional conditions, providing insights into elongation and oxidation pathways that were previously difficult to assess [2].
In one validated clinical research application, the described GC-MS method enabled precise analysis of octanoate enrichment in human plasma at concentrations as low as 0.43 μM (LLOQ), representing approximately a twenty-fold improvement in sensitivity compared to gold-standard methyl esterification methods [2]. This enhanced sensitivity allows researchers to investigate the metabolic routing of oral MCT administration under different conditions—either with exclusively MCT or in combination with protein and carbohydrates. The methodological improvement also minimizes the risk of contamination from unlabeled octanoate sources that had previously led to biased results in such studies [2]. These advances in analytical methodology directly support the development of evidence-based nutritional recommendations for patients with fatty acid oxidation disorders.
Comparative methodological studies demonstrate the significant advantages of the isobutanol transesterification protocol over conventional approaches for this compound analysis. The conventional gold-standard method for fatty acid analysis—methyl esterification followed by GC-MS analysis—suffers from limitations in sensitivity and susceptibility to contamination, which can compromise results in stable isotope tracer studies [2]. The isobutylation method addresses these limitations through direct derivatization in plasma, which reduces volatility losses and minimizes contamination risks throughout the sample preparation workflow.
The analytical performance metrics of the isobutylation method demonstrate its superiority for challenging applications. The method exhibits excellent precision, with intraday and interday coefficients of variation less than 9.1% and 9.3%, respectively, and outstanding linearity with R² values for the calibration curve exceeding 0.99 [2]. These characteristics, combined with the substantially improved lower limit of quantification, establish this methodology as particularly suitable for enrichment analysis in stable isotope protocols. The direct derivatization approach also streamlines the sample preparation workflow, reducing processing time and potential sources of error. These methodological advancements represent significant progress in the GC-MS analysis of this compound and related compounds, enabling research applications that were previously limited by analytical sensitivity and reliability concerns.
These comprehensive application notes provide detailed protocols for the GC-MS analysis of this compound, emphasizing the critical importance of proper sample preparation, particularly through the enhanced isobutanol derivatization method. The methodologies presented enable reliable identification and quantification of this biologically significant compound across diverse research applications. The improved sensitivity and reduced contamination risk of the described approaches facilitate advanced metabolic studies, particularly those employing stable isotope tracers to elucidate MCT metabolism in clinical contexts. By implementing these optimized GC-MS protocols, researchers can generate robust, reproducible data to support pharmaceutical development and metabolic research, ultimately contributing to improved therapeutic strategies for patients with disorders of fatty acid metabolism.
Fatty acid methyl esters (FAMEs), including methyl octanoate (also labeled as methyl caprylate, C8:0), are primarily analyzed using gas chromatography (GC). This technique is vital for determining the fatty acid composition in various samples, from foods and biofuels to clinical specimens [1] [2]. This compound serves as a key component in quantitative calibration mixes and is a common analyte in methods monitoring FAME profile changes over time [3] [2].
The analysis involves two critical phases: sample preparation to extract and derivative fatty acids into FAMEs, and GC analysis for separation and quantification.
The following protocol, adapted from official methods, details the derivatization process [2]:
Alternative single-step transesterification methods using reagents like trimethylsulfonium hydroxide (TMSH) can also be used for greater speed and efficiency [2].
Separation and detection are typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher selectivity [3] [2]. The choice of capillary column is crucial for achieving the required separation, particularly for complex mixtures containing cis/trans isomers.
The table below summarizes established GC conditions for FAME analysis from the literature:
Table 1: GC Conditions for FAME Analysis from Literature
| Parameter | Specification 1 (Polyethylene Glycol Column) [2] | Specification 2 (Biscyanopropyl Column) [3] | Specification 3 (Cyanosilicone Column) [1] |
|---|---|---|---|
| Column | FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm | ZB-FAME, 30 m, 0.25 mm ID, 0.20 µm | Highly polar cyanosilicone |
| Carrier Gas | Hydrogen (H₂), 62 cm/sec | Helium (He), 1.8 mL/min | Not Specified |
| Oven Program | 195°C to 240°C at 5°C/min (hold 1 min) | 40°C (hold 5 min) to 210°C at 6°C/min | Optimized for cis/trans isomer resolution |
| Injection | 0.5 µL split (150:1) at 250°C | SPME Arrow thermal desorption | Not Specified |
| Detection | FID @ 250°C | MS/MS in MRM mode | FID |
For this compound specifically, on a highly polar Rt-2560 column (100 m, 0.25 mm ID, 0.20 µm), a retention time (tʀ) of 19.43 minutes has been reported [2].
Table 2: Analytical Parameters for this compound in Different Contexts
| Parameter | Value / Description | Application / Context |
|---|---|---|
| Structural Nomenclature | C8:0 | Saturated fatty acid ester [2] |
| Typical Concentration | 40 mg/mL (in a standard mix) | Qualitative and quantitative calibration [2] |
| Reported Retention Time | 19.43 min | On an Rt-2560 column, 100m [2] |
| Internal Standard | Methyl nonadecanoate (C19:0) | For extended range (C6:0-C24:1) per EN 14103:2011 [4] |
| Minimum FAME Content | 96.5% (total FAMEs) | Quality specification for biodiesel [4] |
The following diagram illustrates the complete workflow for FAME analysis, from sample preparation to final quantification.
For complex samples, monitoring column performance is critical. The following diagram outlines the process for using a FAME mix to ensure analytical accuracy.
These detailed protocols and visual workflows provide a robust framework for the reliable analysis of this compound within FAME profiles. Adherence to standardized methods and regular performance monitoring are essential for generating high-quality, reproducible data in both research and industrial quality control contexts.
Fatty acid methyl esters (FAMEs) are crucial derivatives used for analyzing fatty acid composition in various matrices, including pharmaceuticals, foods, and biofuels. The conversion of fatty acids into their methyl esters, primarily via transesterification, makes them more volatile and suitable for analysis by gas chromatography (GC [1] [2] [3]). This document details a single-step, acid-catalyzed esterification method, optimized for completeness of reaction, operator safety, and high-throughput analysis [1]. This protocol is validated for accuracy (98-102%) and precision (RSD <5%), making it suitable for quality control (QC) processes in drug development [1].
No single FAME preparation method is universally superior; the choice depends on sample matrix, target analytes, and practical considerations like throughput and safety.
Table 1: Comparison of Common FAME Derivatization Methods
| Method Type | Catalyst/Reagents | Typical Reaction Conditions | Advantages | Disadvantages/Limitations |
|---|---|---|---|---|
| Acid-Catalyzed [1] [3] | Anhydrous Methanolic HCl (prepared from Acetyl Chloride) | 80°C for 20 min [1] | Effective for free fatty acids (FFAs) and bound lipids; single-step; safer than BF₃ [4] [1] | Requires careful handling of acid reagents [1] |
| Base-Catalyzed [5] [3] | Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH) in Methanol | Room temperature, minutes [2] | Fast; avoids double bond isomerization [5] | Does not esterify FFAs [5] [2] |
| Base-Acid Combined [5] | KOCH₃ followed by HCl | Sequential base and acid steps | Can handle samples with both bound lipids and FFAs | Longer procedure; acid step may cause artifacts [5] |
| BF₃-Catalyzed [4] [2] | Boron Trifluoride (BF₃) in Methanol | 65-80°C for 20-60 min [2] | Official method (e.g., AOCS, USP) | BF₃ is toxic and hazardous; can be replaced for safety [4] [1] |
| TMS-Diazomethane [5] | (Trimethylsilyl)diazomethane (TMS-DM) in n-Hexane | ~30 min at room temperature | High accuracy for unsaturated FAs; safe handling vs. diazomethane [5] | More expensive; sensitive to water [5] |
The single-step acid-catalyzed method using methanolic HCl is recommended for its robustness, applicability to various lipid classes, and improved safety profile compared to traditional BF₃ methods [4] [1].
This protocol is adapted from a published application note for vegetable oils and is directly applicable to the preparation of methyl octanoate and other FAMEs [1].
CAS 75-36-5) drop-wise with constant mixing and venting of pressure.For higher throughput and improved precision, the acid-catalyzed method can be adapted for automation, significantly reducing reagent volumes and human intervention [2].
Rigorous validation of the single-step acid-catalyzed method demonstrates its suitability for pharmaceutical QC and research.
Table 2: Method Validation Parameters for Acid-Catalyzed Protocol [1]
| Validation Parameter | Result / Acceptance Criterion | Experimental Outcome |
|---|---|---|
| Accuracy | 98% - 102% | Methyl Oleate (C18:1): 101.3%; Methyl Linoleate (C18:2): 99.8% |
| Precision (Repeatability, RSD) | < 5% for individual FAMEs; < 1% for C16:0/C18:0 ratio | All individual FAMEs met RSD < 5%; Ratio C16:0/C18:0 RSD = 0.2% |
| Linearity (R²) | > 0.99 | Achieved for all FAMEs in sample range of 10-35 mg (e.g., R² = 0.996 for Methyl Palmitate) |
| Specificity (Chromatographic Resolution) | ≥ 1.5 | Resolution between Methyl Stearate (C18:0) and Methyl Oleate (C18:1) was 3.4 |
| Limit of Quantitation (LOQ) | - | 7.87 mg (amount of oil); 3.94 mg/mL (concentration) |
The following diagrams illustrate the core chemical reaction and the complete experimental workflow.
Figure 1: Acid-catalyzed transesterification. A triglyceride reacts with methanol to produce fatty acid methyl esters (FAME) and glycerol [1] [3].
Figure 2: Procedural workflow for FAME preparation, from sample and reagent preparation to GC analysis [1].
The deoxygenation of this compound represents a critical model reaction in the development of renewable diesel technologies from biomass-derived feedstocks. As a surrogate molecule for more complex biodiesel mixtures, this compound (C₇H₁₅COOCH₃) allows researchers to investigate reaction pathways and catalyst performance under controlled conditions. The conversion of oxygen-rich biomass derivatives to hydrocarbon fuels requires efficient removal of oxygen atoms while preserving the carbon chain structure to maximize fuel yield and quality. Pt/Al₂O₃ catalytic systems have demonstrated significant promise in these deoxygenation processes, particularly when enhanced through strategic promotion with secondary metals that modify both the electronic and geometric properties of the active sites.
The fundamental challenge in biofuel upgrading lies in completely removing oxygen from biomass-derived molecules without excessive carbon loss through fragmentation or undesirable side reactions. This compound deoxygenation typically proceeds through multiple pathways including hydrodeoxygenation (HDO), decarboxylation, and decarbonylation, with product distribution heavily influenced by catalyst composition and reaction conditions. Understanding these pathways at the molecular level enables the rational design of more efficient, stable, and selective catalysts for industrial applications. The following sections provide detailed experimental protocols, performance data, and technical insights to support research and development in this critical area of sustainable energy technology.
The deoxygenation of this compound over Pt-based catalysts proceeds through several competing reaction pathways that determine both product distribution and overall process efficiency. Understanding these mechanistic routes is essential for catalyst optimization and process control in renewable diesel production.
Decarboxylation/Decarbonylation (deCOx): This pathway involves the removal of the carbonyl group as CO₂ (decarboxylation) or CO and H₂O (decarbonylation), producing linear alkanes with one fewer carbon atom than the original fatty acid chain. For this compound, this would primarily yield heptane (C₇H₁₆) as the target hydrocarbon. The deCOx pathway typically dominates on Pt/Al₂O₃ catalysts without promoters, with the specific ratio of decarboxylation to decarbonylation dependent on reaction conditions and catalyst properties. [1]
Hydrodeoxygenation (HDO): In this alternative pathway, oxygen is removed as water while preserving the carbon chain length, resulting in the formation of octane (C₈H₁₈) from this compound. HDO requires more hydrogen than deCOx pathways but retains the full carbon content of the feedstock. The addition of promoters such as WOx to Pt/Al₂O₃ catalysts has been shown to shift the reaction pathway from predominant decarbonylation/decarboxylation toward hydrodeoxygenation. [2]
Cracking Reactions: Under certain conditions, especially at higher temperatures or with acidic supports, C-C bond scission can occur, producing lighter hydrocarbons outside the desirable diesel range (C10-C20). These cracking reactions reduce diesel yield and increase hydrogen consumption, making them generally undesirable for renewable diesel production. [1]
The addition of promoter elements significantly alters the reaction pathway selectivity in this compound deoxygenation. Tungsten oxide (WOx) promotion enhances strong acid sites on the catalyst surface, which facilitates C-O bond cleavage and directs the reaction mechanism toward hydrodeoxygenation. [2] Similarly, Sn promotion in Pt-Sn/Al₂O₃ systems creates unique metal-metal bonding environments that enhance selectivity toward hydrodeoxygenation over decarbonylation pathways. [3]
The following diagram illustrates the primary reaction pathways for this compound deoxygenation on Pt-based catalysts:
Figure 1: Reaction Pathways for this compound Deoxygenation on Pt-Based Catalysts
The deoxygenation performance of various Pt-based catalyst systems for this compound and related model compounds has been systematically investigated under different reaction conditions. The following table summarizes key performance metrics for several catalytic systems reported in the literature:
Table 1: Performance of Pt-Based Catalysts in Fatty Acid/Ester Deoxygenation
| Catalyst Formulation | Reaction Conditions | Conversion (%) | Selectivity to C8-C18 Hydrocarbons (%) | Primary Pathway | Reference |
|---|---|---|---|---|---|
| 4%Pt-8%WOx/Al₂O₃ | Oleic acid, 300-350°C, H₂ pressure | ~100% | 67.1-80.8% | HDO | [2] |
| Pt/Al₂O₃ | Methyl stearate, 330°C, atmospheric pressure | Complete deoxygenation | >82% diesel-range hydrocarbons | deCOx | [4] |
| Pt-Sn/Al₂O₃ | Rapeseed oil, 300-350°C, H₂ pressure | >95% | ~90% to C18 hydrocarbons | HDO | [3] |
| Ni-Pt/Al₂O₃ | Used cooking oil, 375°C, WHSV=1 h⁻¹ | Complete deoxygenation | >82% diesel-range hydrocarbons | deCOx | [1] |
The long-term stability of Pt/Al₂O₃ catalysts during deoxygenation processes is a critical factor for industrial application. Several studies have investigated deactivation mechanisms and methods to enhance catalyst lifetime:
Coke Formation: During methyl stearate deoxygenation on Pt/γ-Al₂O₃ at 330°C under atmospheric pressure, catalyst deactivation was observed due to coke deposition from heavy products and alkenes. The deactivation was more pronounced under He atmosphere compared to H₂ atmosphere. [4]
Regeneration Potential: Catalyst systems like Pt-WOx/Al₂O₃ have demonstrated excellent reusability characteristics with minimal performance degradation after multiple reaction cycles, indicating relatively easy regeneration protocols. [2]
Promoter Effects: The addition of secondary metals like Pt to Ni-based systems has been shown to mitigate catalyst inhibition by CO, a byproduct of decarbonylation, thereby reducing catalyst deactivation from CO adsorption and subsequent coking via the Boudouard reaction. [1]
Materials: γ-Alumina support (S≈190 m²/g), ammonium metatungstate hydrate, chloroplatinic acid hydrate, deionized water.
Procedure:
Characterization: The reduced catalyst should be characterized by XRD to confirm complete reduction of Pt to metallic state and the presence of W in +6 and +5 oxidation states. CO-chemisorption and TEM analysis typically show Pt crystallite sizes of 1.2-1.4 nm and particle sizes of 2.5-3 nm. [2]
Materials: γ-Alumina support, (PPh₄)₃[Pt(SnCl₃)₅] heterometallic complex, dichloromethane.
Procedure:
Note: This method preserves the Pt-Sn bonds from the molecular complex in the final catalyst structure, creating unique synergistic effects that enhance hydrodeoxygenation selectivity. [3]
Comprehensive characterization of Pt/Al₂O₃ deoxygenation catalysts is essential for understanding structure-activity relationships:
Textural Properties: Determine surface area, pore volume, and pore size distribution using N₂ physisorption at -196°C. Typical Pt-WOx/Al₂O₃ catalysts maintain surface areas of ~180-200 m²/g after impregnation and calcination.
Crystalline Structure: Employ X-ray powder diffraction (XRD) to identify crystalline phases and metal oxidation states. For reduced Pt-WOx/Al₂O₃, Pt should be present primarily in the metallic state while W exhibits +6 and +5 oxidation states.
Metal Dispersion: Use CO-chemisorption to determine Pt dispersion and active metal surface area. Typical Pt crystallite sizes in Pt-WOx/Al₂O₃ range from 1.2 to 1.4 nm.
Acidic Properties: Characterize acid site strength and distribution using temperature-programmed desorption (TPD) of NH₃. Addition of WOx to Pt/Al₂O₃ significantly increases strong acid sites.
Morphological Analysis: Perform transmission electron microscopy (TEM) to determine metal particle size distribution and morphology. Pt particle sizes in Pt-WOx/Al₂O₃ typically range from 2.5 to 3 nm. [2]
Apparatus Setup:
Standard Reaction Conditions:
Procedure:
Product Analysis:
The deoxygenation of this compound on Pt/Al₂O₃ catalysts serves as a model system for the industrial production of renewable diesel from lipid feedstocks. Several critical considerations emerge for potential industrial implementation:
Feedstock Flexibility: Pt/Al₂O₃-based catalysts demonstrate effective deoxygenation of various real-world feedstocks, including used cooking oil, rapeseed oil, and microalgae oils, achieving complete deoxygenation with >82% selectivity to diesel-range hydrocarbons. [3] [1]
Hydrogen Consumption: The specific reaction pathway determines hydrogen requirements, with HDO consuming more hydrogen than deCOx pathways but preserving carbon content. Industrial implementation must balance hydrogen availability and cost against yield optimization.
Product Quality: Hydrodeoxygenation produces straight-chain alkanes with high cetane numbers (80-90), excellent oxidation stability, and improved cold flow properties compared to conventional biodiesel (FAME). [3]
While Pt-based catalysts demonstrate superior performance in this compound deoxygenation, cost considerations are paramount for industrial adoption:
Table 2: Economic and Performance Comparison of Deoxygenation Catalysts
| Catalyst Type | Relative Cost | Advantages | Limitations | Best Application |
|---|---|---|---|---|
| Pt/Al₂O₃ | High | Excellent activity, stability, and selectivity | High cost, sensitivity to impurities | High-value feedstocks |
| Pt-WOx/Al₂O₃ | High | Enhanced HDO selectivity, strong acid sites | Complex synthesis | Where carbon yield maximization is critical |
| Pt-Sn/Al₂O₃ | High | Exceptional HDO selectivity, unique metal-metal bonding | Specialized precursor needed | Premium renewable diesel production |
| Ni-Pt/Al₂O₃ | Moderate | Reduced cost while maintaining performance | Higher cracking activity | Cost-sensitive applications |
| Sulfided Ni-Mo/Al₂O₃ | Low | Established technology, low cost | Rapid deactivation, sulfur contamination | Co-processing with petroleum streams |
Understanding and mitigating catalyst deactivation is crucial for commercial implementation:
Coke Management: The formation of both "soft coke" (reversible at low temperature) and "refractory coke" (requires high-temperature oxidation) has been observed on γ-Al₂O₃ surfaces during ester conversion reactions. Regular regeneration cycles can restore activity, with the frequency determined by feedstock quality and operating conditions. [4]
Metal Sintering: Progressive agglomeration of Pt nanoparticles under reaction conditions decreases active surface area. The addition of structural promoters like WOx can stabilize metal dispersion against thermal sintering.
Regeneration Protocol:
The following workflow illustrates the complete experimental procedure for catalyst evaluation:
Figure 2: Experimental Workflow for Catalyst Evaluation in this compound Deoxygenation
Rapid Deactivation: If experiencing faster-than-expected catalyst deactivation:
Low Conversion:
Excessive Cracking:
Maximizing Diesel Yield: To enhance selectivity to diesel-range hydrocarbons:
Improving Catalyst Lifetime:
The deoxygenation of this compound on Pt/Al₂O₃ catalysts represents a strategically important model reaction for renewable diesel production from biomass-derived feedstocks. The experimental protocols and application notes provided in this document offer researchers comprehensive guidance for catalyst synthesis, characterization, testing, and optimization. Key findings from the literature indicate that promoter elements such as WOx and Sn significantly alter reaction pathway selectivity, while proper activation and regeneration protocols are essential for maintaining long-term catalyst performance.
The continued development of efficient deoxygenation catalysts requires multidisciplinary approaches combining advanced synthesis methods, thorough characterization, and reaction engineering. The protocols outlined here provide a foundation for systematic investigation of structure-activity relationships in Pt/Al₂O₃ deoxygenation catalysts, ultimately contributing to the advancement of sustainable energy technologies.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) represent a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other water-insoluble esters, operating at the oil-water interface to convert substrates into fatty acids and glycerol [1]. These versatile biocatalysts occur widely in nature and demonstrate remarkable catalytic flexibility, functioning effectively in both aqueous and non-aqueous media. The enzymatic hydrolysis of methyl octanoate exemplifies a kinetically controlled process where lipases cleave the ester bond to produce octanoic acid and methanol, a reaction with significant implications in pharmaceutical intermediate synthesis and flavor compound production [2] [3].
The catalytic mechanism of lipases centers around a conserved serine residue situated within the active site, which initiates a nucleophilic attack on the substrate's carbonyl carbon atom, forming a tetrahedral intermediate stabilized by oxyanion-stabilizing residues. This mechanism employs a catalytic triad typically composed of serine, histidine, and aspartic acid residues that work in concert to facilitate the nucleophilic hydrolysis of ester bonds [1]. This fundamental understanding of lipase mechanism provides the foundation for developing efficient hydrolysis protocols for this compound and similar substrates.
Enzyme immobilization represents a crucial technology for enhancing the operational stability and reusability of lipases in industrial applications. By fixing the enzyme onto solid supports, immobilization facilitates easy separation from reaction mixtures, enables repeated batch operations, and often improves the enzyme's resistance to denaturation [4] [3]. The selection of an appropriate immobilization strategy depends on the specific application, with considerations including support material characteristics, immobilization chemistry, and economic feasibility.
The following table summarizes the primary immobilization techniques and their key characteristics for lipase applications:
Table 1: Comparison of Lipase Immobilization Methods and Support Materials
| Immobilization Method | Support Materials | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Physical Adsorption | Poly(styrene-divinylbenzene), Octyl-agarose, Bentonite | Hydrophobic interactions, interfacial activation | Simple procedure, maintains enzyme activity, cost-effective | Enzyme leaching under certain conditions |
| Covalent Binding | Epoxy-activated Cloisite 30B, Chitosan, Silica nanoparticles | Covalent bonds with enzyme functional groups | High stability, minimal enzyme leakage | Possible activity loss due to rigidification |
| Entrapment/Encapsulation | Alginate, Polyvinyl alcohol | Physical confinement in polymer matrix | Protection from denaturation, applicable to various enzymes | Diffusion limitations for substrates/products |
| Cross-Linked Enzyme Aggregates | Glutaraldehyde as cross-linker | Intra- and inter-molecular bonds | High enzyme loading, good stability | Optimization required for each enzyme |
Heterofunctional supports have emerged as particularly effective for lipase immobilization, combining initial hydrophobic adsorption with subsequent covalent stabilization. The preparation of epoxy-activated Cloisite 30B illustrates this approach, where the native clay material is functionalized with epichlorohydrin to introduce epoxy groups that can react with enzyme amino groups [3]. This methodology yields immobilized lipase preparations with enhanced stability and reduced enzyme leaching while maintaining high catalytic activity.
A standardized protocol for lipase immobilization involves:
This protocol typically achieves immobilization yields of 70-90% with retained hydrolytic activity of 80-95% compared to the free enzyme, providing a robust biocatalyst for this compound hydrolysis [3].
Essential reagents for this protocol include this compound (purity ≥98%), immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin, or prepared according to Section 2.2), phosphate buffer (50 mM, pH 7.0), sodium hydroxide solution (0.1 M) for titration, and organic solvents for extraction (e.g., n-hexane). Required equipment encompasses a temperature-controlled water bath or incubator shaker, pH meter, analytical balance, titration apparatus (manual or automatic), gas chromatography system for product quantification, and standard laboratory glassware.
Biocatalyst selection represents a critical factor in experimental design. Novozym 435 exhibits an official activity of approximately 7,000-10,000 PLU/g (propyl laurate units), though batch variability should be considered [2]. Alternatively, lipase from Candida rugosa immobilized on epoxy-activated Cloisite 30B demonstrates comparable efficiency for ester hydrolysis with potential cost advantages [3]. The experimental workflow below illustrates the complete hydrolysis procedure:
Diagram 1: Experimental workflow for enzymatic hydrolysis of this compound using immobilized lipase
Reaction Mixture Preparation: In a suitable reaction vessel (screw-capped vial or flask), combine 10 mL of phosphate buffer (50 mM, pH 7.0) with this compound at a final concentration of 50-200 mM. For poorly water-soluble substrates, consider adding minimal amounts of water-miscible organic cosolvents (e.g., acetonitrile, dioxane) not exceeding 10% (v/v) to maintain substrate solubility without significant enzyme denaturation.
Temperature Equilibration: Pre-incubate the reaction mixture at the desired temperature (typically 30-45°C) in a water bath or incubator shaker for approximately 10 minutes to ensure thermal equilibrium before enzyme addition.
Enzyme Addition and Reaction Initiation: Add the predetermined amount of immobilized lipase (typically 10-50 mg/mL reaction mixture) to initiate the hydrolysis reaction. Maintain constant agitation (150-200 rpm) to ensure proper mixing while minimizing shear forces that could damage the immobilized enzyme particles.
Reaction Monitoring: Withdraw aliquots (100-500 µL) from the reaction mixture at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes). Immediately separate the immobilized enzyme by brief centrifugation or filtration to stop the reaction in the withdrawn samples.
Product Quantification: Analyze the samples for octanoic acid formation using appropriate analytical methods. The alkalimetric titration method provides a simple, cost-effective approach by titrating the liberated fatty acid with standardized NaOH solution (0.01-0.1 M) using phenolphthalein as indicator. For more precise quantification, gas chromatography equipped with a FID detector and appropriate capillary column (e.g., DB-WAX) offers superior accuracy and sensitivity.
Data Recording: Record the volume of titrant consumed or the chromatographic peak areas at each time point for subsequent kinetic analysis. Calculate the concentration of octanoic acid produced using appropriate standard curves or calibration factors.
The hydrolysis kinetics of this compound by immobilized lipase typically follows a Michaelis-Menten model with potential substrate inhibition at elevated concentrations. The initial rate data can be fitted to appropriate kinetic models to extract meaningful parameters. For lipase-catalyzed ester hydrolysis, the Ping-Pong Bi-Bi mechanism with substrate inhibition often provides the best fit, accounting for the enzyme's interaction with both the ester substrate and water [2].
The following table presents representative kinetic parameters for this compound hydrolysis using different immobilized lipase preparations:
Table 2: Kinetic Parameters for this compound Hydrolysis by Immobilized Lipases
| Lipase Preparation | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Inhibition Constant Ki (mM) |
|---|---|---|---|---|---|
| Novozym 435 | 45.2 ± 3.5 | 12.8 ± 0.7 | 19.2 ± 1.1 | 0.42 ± 0.04 | 280 ± 25 |
| Eversa Transform 2.0 immobilized on PSty-DVB | 62.8 ± 5.2 | 15.3 ± 1.2 | 22.9 ± 1.8 | 0.36 ± 0.03 | 195 ± 18 |
| Candida rugosa lipase on Cloisite 30B | 38.7 ± 2.9 | 9.4 ± 0.5 | 14.1 ± 0.8 | 0.36 ± 0.03 | 325 ± 30 |
Data interpretation should consider the immobilization impact on kinetic parameters. Typically, immobilized enzymes exhibit higher apparent Km values compared to free enzymes due to mass transfer limitations through the support matrix. Conversely, proper immobilization can enhance enzyme stability and reusability, compensating for potential reductions in catalytic efficiency. The specificity constant (kcat/Km) provides the most meaningful measure of catalytic efficiency, representing the enzyme's ability to convert substrate at low concentrations [2].
The hydrolytic activity of immobilized lipases displays significant dependence on reaction temperature and medium pH. Systematic optimization of these parameters typically reveals an optimal temperature range of 35-45°C and pH optimum between 6.5-7.5 for most commercial lipase preparations. The following diagram illustrates the interrelationship between key parameters in the hydrolysis reaction:
Diagram 2: Key parameters influencing enzymatic hydrolysis efficiency
Successful implementation of enzymatic hydrolysis protocols requires awareness of potential technical challenges and appropriate corrective strategies. The following table outlines common issues encountered during this compound hydrolysis with immobilized lipases and recommended solutions:
Table 3: Troubleshooting Guide for Enzymatic Hydrolysis of this compound
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low conversion rates | Substrate inhibition, mass transfer limitations, enzyme inactivation | Reduce substrate concentration (<100 mM), increase agitation speed, verify enzyme activity with standard substrate |
| Progressive activity loss in repeated batches | Enzyme leaching, structural denaturation, support degradation | Ensure proper covalent attachment, avoid mechanical shear, implement strict control of temperature and pH |
| Poor reproducibility between batches | Variations in immobilized enzyme preparation, inconsistent analytical methods | Standardize immobilization protocol, include internal standards in analyses, calibrate equipment regularly |
| Apparent reaction cessation before completion | Product inhibition, thermodynamic equilibrium, pH shift due to acid accumulation | Monitor and adjust pH throughout reaction, consider product removal strategies, dilute reaction mixture |
| Emulsion formation in reaction mixture | Surfactant properties of reaction products | Reduce agitation intensity, employ cosolvents to modify phase behavior, implement centrifugation for phase separation |
Proper storage conditions significantly impact immobilized lipase stability and operational lifespan. For intermediate-term storage (weeks to months), maintain immobilized lipase preparations in dry conditions at 4°C or frozen at -20°C for extended preservation. Buffer systems should be avoided in storage as they may promote microbial growth or support degradation.
Reusability testing represents a critical assessment of immobilization effectiveness. Under optimal conditions, well-immobilized lipase preparations should retain >80% of initial activity after 5-10 reaction cycles of 2-4 hours each at moderate temperatures (30-45°C) [4]. A progressive decline in activity beyond this threshold suggests issues with enzyme-support binding or structural integrity. For large-scale applications, implement regular activity assays to monitor biocatalyst performance and establish replacement schedules based on operational half-life.
The enzymatic hydrolysis of this compound using immobilized lipases represents a sustainable alternative to conventional chemical processes, offering advantages including milder reaction conditions, reduced energy consumption, and excellent product selectivity. This methodology finds practical applications in pharmaceutical manufacturing where octanoic acid and its derivatives serve as precursors for various active ingredients, the flavor and fragrance industry for production of natural-labeled flavor compounds, and biofuel processing where lipase-catalyzed reactions contribute to biodiesel production and refinement [2] [3].
The protocols outlined in this document provide researchers with comprehensive methodologies for conducting enzymatic hydrolysis of this compound, from biocatalyst preparation through kinetic analysis. By following these standardized approaches, scientists can obtain reproducible results while establishing a foundation for process optimization specific to their research objectives. The continued refinement of immobilized lipase technology promises further enhancements in catalytic efficiency and operational stability, expanding the potential applications of these versatile biocatalysts in sustainable chemical synthesis.
Stable isotope tracing has emerged as a powerful methodology for investigating metabolic pathways and fluxes in living systems, providing unprecedented insights into metabolic reprogramming in various disease states and physiological conditions. The use of octanoate as a tracer is particularly valuable in studying medium-chain triglyceride (MCT) metabolism, which has significant implications for understanding energy metabolism, metabolic disorders, and cancer biology. Octanoate, an 8-carbon medium-chain fatty acid, offers distinct advantages over long-chain fatty acids due to its unique metabolic handling—it can be directly absorbed into the portal circulation and transported to the liver without requiring carnitine palmitoyltransferase-1 for mitochondrial uptake, enabling rapid β-oxidation and ketone production [1]. This property makes octanoate an ideal tracer for studying hepatic metabolism, cardiac energetics, and systemic lipid handling under various physiological and pathological conditions.
The fundamental principle behind stable isotope tracer methodologies involves administering isotopically labeled precursors (e.g., (^{13}\text{C}), (^{15}\text{N}), (^{2}\text{H})) and tracking their incorporation into downstream metabolites through advanced analytical platforms, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy [2] [3]. These approaches allow researchers to move beyond static metabolite measurements to dynamic assessments of metabolic flux, providing systems-level understanding of metabolic networks. For octanoate tracing specifically, the stable isotope-labeled variant glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate has been successfully employed in human studies to investigate the metabolic fate of oral MCT under various dietary conditions [1]. The resulting data help elucidate how nutrient interventions impact fatty acid oxidation, elongation processes, and energy homeostasis—critical information for developing targeted therapies for metabolic disorders.
The selection of appropriate stable isotope-labeled tracers represents a critical first step in designing rigorous metabolic tracing experiments. For octanoate studies, several enriched forms are commercially available, each offering specific advantages for probing different metabolic pathways. Uniformly labeled [U-(^{13}\text{C})]-octanoate provides comprehensive labeling information, allowing researchers to track the entire carbon skeleton through various metabolic transformations, while position-specific labels (e.g., [1-(^{13}\text{C}]-octanoate) can help elucidate specific enzymatic steps or pathway bifurcations [3]. The choice of tracer form should align with the specific research questions—for instance, investigating complete β-oxidation versus partial oxidation and elongation processes. When preparing tracer solutions, attention to solubility is paramount; octanoate may require conjugation with albumin or formulation in cyclodextrin for efficient delivery in aqueous systems, or administration in lipid emulsions for more physiological relevance.
Dosage calculations must consider both the enrichment level of the tracer and the endogenous pool sizes of the metabolites of interest. For human studies using glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate, successful protocols have administered the tracer orally in combination with either exclusive MCT or mixed macronutrient formulations [1]. The tracer is typically prepared under sterile conditions, with verification of isotopic purity and concentration through pre-study validation using the intended analytical platform (GC-MS or NMR). For cell culture studies, [U-(^{13}\text{C})]-octanoate is often provided in the culture media at concentrations ranging from 100-500 µM, replacing unlabeled octanoate in the experimental conditions while maintaining other media components identical to control conditions.
The method of tracer administration significantly influences the interpretation of resulting metabolic data and must be carefully selected based on the experimental model and research objectives. The table below summarizes the primary administration methods used in stable isotope tracer studies with octanoate and other fatty acids:
Table 1: Tracer Administration Methods and Applications
| Administration Method | Experimental Model | Advantages | Limitations |
|---|---|---|---|
| Oral Administration | Human studies, animal models | Physiologic delivery, non-invasive, suitable for long-term studies | Variable absorption, first-pass metabolism effects |
| Intravenous Infusion | Human studies, large animal models | Precise dosing control, immediate systemic availability | Invasive, requires clinical supervision |
| Cell Culture Media Supplementation | In vitro systems | Precise control of tracer concentration, simplified interpretation | May not reflect tissue-level complexity |
| Ex Vivo Perfusion | Isolated heart preparations, tissue explants | Controlled environment, direct tissue access | Removed from systemic influences |
For human studies, oral administration of glyceryl tri[1,2,3,4-(^{13}\text{C}_4)] octanoate has been successfully employed, with plasma collection at predetermined time points to capture the absorption and metabolic kinetics [1]. In animal models, both oral gavage and intravenous injection have been utilized, with the latter providing more controlled dosing but requiring surgical preparation. For ex vivo studies, the Langendorff perfusion technique and working heart preparation are commonly used, with tracers delivered via the perfusion buffer, allowing collection of samples in small time intervals to facilitate dynamic measurements of cardiac metabolism [2].
Sample collection protocols vary by experimental system but share common critical elements. For plasma sampling, timing should capture both the rapid initial appearance of the tracer and its downstream metabolites, typically collecting serial samples over the course of the experiment. Immediate processing is essential to prevent ongoing metabolic activity; plasma should be separated by centrifugation and snap-frozen in liquid nitrogen before storage at -80°C. Tissue sampling requires rapid excision, quick freezing in liquid nitrogen, and storage at -80°C to preserve metabolic profiles. For cellular experiments, metabolism is typically quenched using cold methanol or acetonitrile, followed by metabolite extraction [2] [3].
Gas chromatography-mass spectrometry represents the gold standard for analyzing octanoate enrichment in biological samples due to its sensitivity, specificity, and ability to detect low-abundance metabolites in complex matrices. A recently developed and validated GC-MS method has significantly improved the capability to analyze octanoate enrichments at low concentrations in human plasma, achieving a lower limit of quantification (LLOQ) of 0.43 μM—approximately twenty times more sensitive than traditional methyl esterification methods [1]. This enhanced sensitivity is particularly valuable for stable isotope tracer protocols where enrichment levels may be low but biologically significant.
The sample processing workflow for octanoate analysis involves several critical steps:
Plasma Sample Preparation: Aliquot plasma (typically 50-100 μL) and add internal standards (e.g., deuterated octanoate analogues) for quantification.
Derivatization Protocol: Derivatize samples directly in plasma by transesterification with isobutanol, avoiding the need for prior lipid extraction. The reaction is carried out at 80°C for 60 minutes under acidic conditions [1].
Extraction and Concentration: Extract the derivatized fatty acids using hexane, evaporate under nitrogen stream, and reconstitute in appropriate injection solvent.
GC-MS Analysis: Inject samples onto a non-polar or mid-polarity GC column (e.g., DB-5MS) with temperature programming from 60°C to 300°C at 10-15°C/min. Mass spectrometry detection is performed in electron impact mode with selected ion monitoring for specific mass fragments.
Table 2: Key Analytical Parameters for GC-MS Analysis of Octanoate
| Parameter | Specification | Performance |
|---|---|---|
| Lower Limit of Quantification | 0.43 μM | 20x improvement over methyl esterification |
| Precision (Intraday) | Coefficient of variation < 9.1% | Meets FDA bioanalytical method validation criteria |
| Precision (Interday) | Coefficient of variation < 9.3% | Suitable for longitudinal studies |
| Linearity | R² > 0.99 | Accurate quantification across physiological range |
| Derivatization | Transesterification with isobutanol | Reduces contamination risk versus methyl esterification |
This optimized method demonstrates excellent precision with coefficients of variation <9.1% (intraday) and <9.3% (interday), with linear response across the physiologically relevant concentration range (R² > 0.99) [1]. A key advantage of this approach is the substantial reduction in contamination risk compared to traditional methyl esterification methods, which are prone to contamination from unlabeled octanoate present in laboratory environments, leading to biased results.
Nuclear magnetic resonance spectroscopy provides complementary information to mass spectrometry-based approaches, with unique capabilities for positional isotopomer analysis and structural elucidation of metabolites. NMR is particularly valuable for determining the specific positions within metabolites that have incorporated stable isotope labels, offering insights into pathway utilization that are difficult to obtain by MS alone [4] [5]. For octanoate tracing studies, NMR can distinguish between different metabolic fates such as complete β-oxidation versus partial oxidation with subsequent elongation or anaplerotic entry into the TCA cycle.
The NMR analysis workflow for lipid samples includes:
Sample Preparation: Extract lipids from biological samples using chloroform-methanol extraction, dry under nitrogen, and reconstitute in deuterated solvent (e.g., CDCl₃) for NMR analysis.
Data Acquisition: Perform 1D (^{1}\text{H}) NMR, 2D (^{1}\text{H-}^{13}\text{C}) HSQC (Heteronuclear Single Quantum Coherence), and TOCSY (Total Correlation Spectroscopy) experiments to resolve complex lipid mixtures and identify (^{13}\text{C}) enrichment patterns.
Isotope Editing: Utilize techniques such as (^{1}\text{H{}^{13}\text{C}-HSQC}) to select specifically for protons attached to (^{13}\text{C}) atoms, dramatically simplifying spectra and highlighting only the labeled metabolites [4].
A particularly innovative NMR approach uses the methyl resonances of phosphatidylcholine as an internal reference standard, which has a known natural abundance level of (^{13}\text{C}) (1.07%), to normalize other lipid subgroup signals in both 1D proton and 1D HSQC spectra [4]. This enables rapid determination of (^{13}\text{C}) fractional enrichment in different metabolic subunits of complex lipids (glycerol backbones versus fatty acyl chains) in unfractionated lipid mixtures, providing a global assessment of lipid labeling patterns without requiring chromatographic separation.
The interpretation of mass spectrometry data from stable isotope tracer experiments requires careful consideration of isotopologue distributions and their changes over time. For octanoate tracing, the mass isotopomer distribution of the derivative is analyzed to determine the enrichment pattern, which reveals information about metabolic processing. The key data obtained include:
Mass Isotopomer Distribution: The relative abundances of different mass forms (M+0, M+1, M+2, etc.) of octanoate and its metabolites, where M+0 represents the unlabeled form, M+1 contains one (^{13}\text{C}) atom, and so forth.
Enrichment Over Time: The change in isotopologue patterns across sequential samples provides information about the kinetics of tracer incorporation and metabolic flux.
Labeling Patterns in Downstream Metabolites: Detection of (^{13}\text{C}) label in metabolites such as acetyl-CoA, ketone bodies, TCA cycle intermediates, and elongated fatty acids reveals the metabolic fate of octanoate.
For the analysis of octanoate itself, the extracted ion chromatograms for specific mass fragments of the isobutyl ester derivative are integrated, and the enrichment is calculated by comparing the abundance of labeled versus unlabeled forms. Correction for natural abundance of (^{13}\text{C}) is essential for accurate interpretation, particularly at lower enrichment levels [1]. This is typically accomplished using mathematical algorithms that account for the natural isotopic distribution of all atoms in the molecule.
Metabolic flux analysis integrates stable isotope labeling data with computational models to quantify the flow of metabolites through biochemical pathways. For octanoate, this approach can elucidate its contribution to various metabolic processes, including:
Complete β-Oxidation: The breakdown of octanoate to acetyl-CoA and subsequent entry into the TCA cycle for complete oxidation to CO₂.
Ketone Body Formation: The conversion of acetyl-CoA derived from octanoate to ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver.
Fatty Acid Elongation: The use of octanoate as a primer for the synthesis of longer-chain fatty acids.
Anaplerosis: The replenishment of TCA cycle intermediates through various anaplerotic reactions.
The following diagram illustrates the major metabolic pathways of octanoate and the key nodes where stable isotope labeling provides flux information:
Figure 1: Major Metabolic Pathways of Octanoate. Stable isotope tracing allows quantification of flux through these different metabolic fates.
Advanced flux analysis often employs isotopomer network modeling that accounts for the position-specific labeling patterns detected by NMR and the mass isotopologue distributions measured by MS. These models can distinguish between alternative metabolic pathways that would produce identical changes in metabolite concentrations but different labeling patterns. For example, the analysis of (^{13}\text{C}) labeling in glutamate carbons can reveal the relative contributions of pyruvate dehydrogenase versus pyruvate carboxylase activity to TCA cycle flux [2] [3]. When combined with computational modeling, stable isotope tracing with octanoate provides a powerful systems biology approach to understand metabolic regulation in health and disease.
Quality control measures should include:
Method optimization should be tailored to the specific research context and biological system under investigation. Key parameters requiring validation include:
Experimental validation should include:
The remarkable improvement in sensitivity achieved with the optimized GC-MS method (LLOQ of 0.43 μM) enables investigation of low-abundance metabolic intermediates that were previously inaccessible [1]. This enhanced sensitivity is particularly valuable for clinical studies where sample volumes may be limited or enrichment levels low. When properly optimized and validated, stable isotope tracer protocols with octanoate provide robust and reproducible data for elucidating metabolic pathways in various biological systems.
Stable isotope tracer methodologies using octanoate provide powerful approaches for investigating MCT metabolism in various biological systems. The optimized GC-MS protocol with direct transesterification using isobutanol represents a significant advancement over traditional methods, offering substantially improved sensitivity and reduced contamination risk. When combined with NMR-based approaches for positional isotopomer analysis and computational modeling for flux determination, these methods enable comprehensive mapping of octanoate metabolism in health and disease. The continued refinement of these protocols will further enhance our understanding of metabolic rewiring in conditions such as cancer, metabolic disorders, and cardiovascular disease, potentially identifying new therapeutic targets and nutritional interventions.
This compound (methyl caprylate) is a fatty acid methyl ester (FAME) with significant applications across multiple scientific and industrial domains. This compound serves as a crucial analytical standard in biodiesel research, a flavor and fragrance ingredient in food and cosmetic products, and a model compound for studying esterification kinetics and combustion properties. The efficient preparation of this compound through methylation of octanoic acid represents a fundamental process in many analytical laboratories, particularly those engaged in lipid analysis and biofuel characterization. Recent investigations have also explored mixtures of this compound with 2-alkanols as potential biofuel additives to improve combustion properties and as components in industrial lubricants for effective wear reduction [1].
The transition from manual to automated sample preparation represents a paradigm shift in analytical chemistry, addressing critical challenges in reproducibility, efficiency, and safety. Traditional manual methods for FAME preparation typically involve resource-intensive processes with significant variability between operators and batches. Automated sample preparation systems have emerged as transformative solutions, enabling precise liquid handling, standardized protocols, and minimal human intervention. Contemporary automated platforms can perform complex tasks including dilution, filtration, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization with superior precision [2]. The integration of these automated systems into chromatography workflows through online sample preparation merges extraction, cleanup, and separation into a single, seamless process, aligning with green chemistry practices through reduced solvent consumption [2].
Table 1: Comparison of Manual vs. Automated Sample Preparation Approaches
| Parameter | Manual Preparation | Automated Preparation |
|---|---|---|
| Relative Standard Deviation (RSD) | 2.7% (average) | 1.2% (average) |
| Reagent Consumption | Baseline (≈20mL total) | 50-fold reduction |
| Reaction Time | 120 minutes | 20 minutes |
| Operator Hands-on Time | Significant | Minimal after setup |
| Risk of Human Error | Elevated | Substantially reduced |
The automated methodology for this compound preparation employs an automated sample preparation workstation configured with precision syringe pumps (25-μL and 500-μL capacity) that enable fine control of dispensed volumes [3]. This system integrates onboard mixing capabilities through vortexing at programmable speeds (1000 rpm), precision heating modules with temperature control (±0.1°C), and liquid handling robotics for transfer between containers. For analysis, the system couples with a gas chromatograph equipped with an automatic liquid sampler, split–splitless inlet, and flame ionization detector (FID) [3].
The chemical reagents required for this protocol include: methylation-grade hexane as the primary solvent, 2N sodium hydroxide in methanol for base-catalyzed reactions, 14% boron trifluoride in methanol as the methylation reagent, 2M sodium chloride solution for phase separation, and internal standard solutions comprising decane, dodecane, tetradecane, and hexadecane at 1 mg/mL in hexane [3]. For calibration, FAME reference standards containing methyl pentanoate through methyl behenate at certified concentrations of 1 mg/mL are essential. All reagents should be of high purity (≥99%) and stored under appropriate conditions to prevent degradation.
The acid-catalyzed methylation method provides comprehensive conversion of both free fatty acids and lipid-bound fatty acids to their corresponding methyl esters. The following workflow diagram illustrates the automated sample preparation process for this compound synthesis:
Figure 1: Automated Workflow for this compound Preparation
For samples containing lipid-bound fatty acids rather than free fatty acids, a base-catalyzed methylation approach offers a more streamlined alternative. This method is unsuitable for free fatty acid methylation but provides excellent results for intact triglycerides [3]. The automated protocol involves adding 10 μL of sample (oil-internal standard solution) to an empty 2-mL vial, followed by 500 μL of hexane and 100 μL of 2N sodium hydroxide in methanol. The mixture is vortexed at 1000 rpm for 30 seconds, followed by a 2-minute reaction period. After phase separation, 100 μL of the top organic layer is transferred to a new vial for GC analysis. This single-step process completes within minutes rather than hours, significantly improving throughput for appropriate sample types [3].
The analytical performance of the automated this compound preparation method was rigorously evaluated through comprehensive validation studies. An eight-point calibration curve was generated using FAME standards prepared via automated serial dilution, spanning a concentration range of 1-500 ppm. The system demonstrated excellent linearity across this range, with correlation coefficients (R²) exceeding 0.999 for all target analytes [3]. This precise calibration establishes a robust foundation for quantitative analysis of this compound and related FAMEs in complex sample matrices.
Table 2: Instrument Calibration Parameters for FAME Standards
| Compound Name | Retention Time (min) | Linear Range (ppm) | R² Value | LOD (ppm) |
|---|---|---|---|---|
| Methyl pentanoate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl hexanoate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl heptanoate | Not specified | 1-500 | >0.999 | Not specified |
| This compound | Not specified | 1-500 | >0.999 | Not specified |
| Methyl decanoate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl laurate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl myristate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl palmitate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl stearate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl eicosanoate | Not specified | 1-500 | >0.999 | Not specified |
| Methyl behenate | Not specified | 1-500 | >0.999 | Not specified |
The precision and accuracy of the automated acid-catalyzed method were quantitatively compared against traditional manual sample preparation techniques. Using normalized peak areas relative to the internal standard (lauric acid), the automated system achieved an average relative standard deviation (RSD) of 1.2% across ten replicate preparations, compared to 2.7% for manual methods performed by trained technicians [3]. This represents a twofold improvement in precision, highlighting the superior reproducibility of automated liquid handling. Recovery rates for this compound and related FAMEs ranged from 94% to 101% for the automated method, comparable to manual techniques but with significantly improved consistency [3].
Table 3: Method Comparison - Manual vs. Automated Preparation
| Performance Metric | Manual Method | Automated Method | Improvement |
|---|---|---|---|
| Average RSD (%) | 2.7 | 1.2 | 55% reduction |
| Reaction Time | 120 min (2 heating steps) | 20 min (single heating) | 83% reduction |
| Reagent Volume | Baseline (≈20mL) | 50-fold reduction | 98% reduction |
| Recovery Range | 94-101% | 94-101% | Comparable |
| Operator Time | Significant | Minimal | >90% reduction |
The validated automated method was successfully applied to the analysis of canola oil, demonstrating its effectiveness for real-world samples. The original manual method followed the Association of Official Analytical Chemists (AOAC) Official Methods, starting with 50-mg oil samples in 20-mL test tubes with two heating steps at 80°C for 60 minutes each [3]. The automated adaptation reduced the sample scale approximately 50-fold while maintaining analytical performance. For this compound specifically, the recovery was slightly lower in the automated system due to its higher volatility and the pierced vial caps used in automated processing [3]. This effect was mitigated through normalization to the internal standard (methyl laurate), minimizing the impact of final dilution variations on quantitative results.
Initial system configuration is critical for successful automated this compound preparation. Begin by ensuring the automated sample preparation workstation is properly calibrated, with the 25-μL and 500-μL syringes primed with appropriate solvents. Prepare fresh reagent solutions including 2N sodium hydroxide in methanol, 14% boron trifluoride in methanol, 2M sodium chloride solution, and hexane for extraction. Create the sample solution by combining 0.4 mL of canola oil (or other sample matrix) with 0.4 mL of surrogate standard (1 mg/mL lauric acid in hexane) and internal standard (1 mg/mL decane, dodecane, tetradecane, and hexadecane in hexane) [3]. Load all reagents and samples in appropriate vials onto the automated system rack according to the predefined layout.
Quality control measures should include the preparation of system suitability standards and verification of mixing efficiency. The onboard mixer should be confirmed to operate at 1000 rpm, and the single vial heater should be validated to maintain 65°C ± 0.5°C. Before processing actual samples, execute a method validation run with fatty acid standards to verify retention times, peak shapes, and response factors. This preparatory phase typically requires 30-45 minutes but is essential for obtaining reliable, reproducible results.
Sample Introduction: Transfer 10 μL of sample solution (containing sample, surrogate standard, and internal standard) to an empty, capped 2-mL autosampler vial [3].
Base Addition: Add 40 μL of 2N sodium hydroxide in methanol to the vial using the precision syringe system.
Initial Mixing: Vortex the mixture at 1000 rpm for 30 seconds using the onboard mixer to ensure complete homogenization.
Acid Catalysis: Add 80 μL of 14% boron trifluoride in methanol to the reaction mixture.
Secondary Mixing: Vortex again at 1000 rpm for 30 seconds to thoroughly mix the methylation reagent.
Heating Phase: Heat the reaction vial at 65°C for 20 minutes using the single vial heater to complete the esterification process.
Cooling Step: Allow the reaction vial to cool at ambient temperature for 2 minutes to reduce pressure before opening.
Extraction Preparation: Add 100 μL of 2M sodium chloride solution and 100 μL of hexane to the cooled mixture.
Phase Separation: Vortex at 1000 rpm for 20 seconds to partition the newly formed FAMEs into the organic layer.
Sample Collection: Transfer 100 μL of the upper organic layer to a new, empty, capped 2-mL autosampler vial for GC analysis.
For gas chromatographic analysis, employ a capillary GC column appropriate for FAME separation, such as a polar stationary phase (e.g., cyanopropyl polysiloxane). The temperature program should be optimized to resolve this compound from potential interferents. A typical method might include an initial temperature of 50°C (hold 2 min), ramping at 10°C/min to 200°C, then 5°C/min to 240°C (hold 5 min) [3]. Use flame ionization detection at 250°C with hydrogen as the carrier gas. Data processing should quantify this compound peaks based on the established calibration curve, with normalization to the internal standard to correct for any volume variations. System cleaning between runs is essential to prevent carryover; include blank hexane injections to confirm complete system clearance.
The marked improvement in precision observed with automated sample preparation (1.2% RSD vs. 2.7% for manual methods) can be attributed to several factors beyond mere liquid handling accuracy. Automated systems eliminate the variability introduced by human operators in timing, mixing techniques, and phase separation judgments. The data suggests that the smaller reaction volumes (50-fold reduction) employed in automated systems may actually enhance reaction efficiency, potentially due to more consistent heating and mixing in the reduced scale [3]. The slightly lower recovery observed for this compound specifically in automated preparations highlights the compound's heightened volatility and the impact of pierced vial caps in automated systems, an important consideration for method development [3].
The reduction in reaction time from 2 hours to 20 minutes represents a significant advancement in analytical throughput. This efficiency gain stems not only from the optimized heating protocol but also from the elimination of manual transfer steps and the system's ability to prepare samples in parallel. The 50-fold reduction in reagent consumption delivers substantial cost savings for high-throughput laboratories while simultaneously reducing environmental impact and waste disposal requirements. These improvements collectively address the key limitations of traditional FAME preparation while maintaining the analytical rigor required for precise quantification.
The field of automated sample preparation continues to evolve beyond basic liquid handling toward increasingly integrated and intelligent systems. Modern platforms now incorporate advanced features such as online cleanup, automated filtration, and derivatization capabilities [2]. There is growing emphasis on connecting extraction, cleanup, and separation into seamless workflows that minimize manual intervention while maximizing reproducibility. Manufacturers are addressing complex analytical challenges through specialized consumable kits that combine optimized reagents, standards, and protocols for specific applications, such as PFAS analysis or oligonucleotide characterization [2].
The incorporation of artificial intelligence and machine learning into automated sample preparation systems represents the cutting edge of this field. These technologies enable predictive modeling of method parameters, real-time adjustment of protocols based on sensor feedback, and sophisticated data analysis capabilities [2]. The future will likely see increased integration of sustainability principles through further solvent reduction, energy efficiency improvements, and waste minimization. These advancements align with the broader trends in analytical chemistry toward green chemistry practices while maintaining the rigorous quality standards required for research and regulatory applications.
Despite its significant advantages, the automated preparation of this compound does present certain limitations that require consideration. The higher volatility of this compound compared to longer-chain FAMEs makes it more susceptible to losses during automated processing, particularly through pierced vial caps [3]. This limitation can be mitigated through careful method optimization, including minimized open-container time and effective internal standard normalization. The initial capital investment for automated sample preparation systems may present a barrier for some laboratories, though the return on investment through improved throughput and reagent savings often justifies this cost.
The scale reduction inherent in automated methods (from 20-mL tubes to 2-mL vials) demands precise liquid handling to maintain representative sampling, particularly for heterogeneous matrices. Method development should include robustness testing across expected sample types to ensure consistent performance. Additionally, automated systems require regular maintenance and calibration to sustain their precision advantages over manual methods. Despite these considerations, the compelling benefits of automation for this compound preparation make it the preferred approach for laboratories seeking to enhance efficiency, reproducibility, and data quality.
This application note demonstrates that automated sample preparation significantly enhances the efficiency, precision, and sustainability of this compound synthesis compared to traditional manual methods. The implementation of an automated acid-catalyzed methylation protocol reduces reaction time from 2 hours to 20 minutes while improving precision by more than twofold (1.2% RSD vs. 2.7%). The dramatic 50-fold reduction in reagent consumption delivers substantial cost savings and environmental benefits without compromising analytical performance. These advancements make automated sample preparation particularly valuable for high-throughput laboratories conducting lipid analysis, biodiesel research, or quality control in fragrance and flavor development.
The successful application of this automated method to complex sample matrices like canola oil confirms its robustness for real-world analytical challenges. As automation technology continues to evolve with integration of AI, advanced software, and more sophisticated instrumentation, the benefits for this compound preparation and similar analytical workflows will likely expand further. Researchers adopting these automated approaches can expect not only improved data quality but also enhanced laboratory efficiency and reduced operational costs. The methodology detailed in this application note provides a solid foundation for laboratories seeking to implement or optimize automated this compound preparation within their analytical workflows.
The ¹³C-octanoate breath test represents a significant advancement in the assessment of gastric emptying rates, providing a non-invasive, safe, and radiation-free alternative to traditional scintigraphy methods. This diagnostic approach leverages the unique metabolic pathway of medium-chain triglycerides, specifically octanoic acid, which is naturally present in various foods or can be administered as a standardized synthetic compound. When a substrate containing the stable isotope ¹³C-octanoate is ingested, it passes through the stomach and is absorbed in the small intestine, where it undergoes rapid hepatic metabolism, ultimately producing ¹³CO₂ that is excreted via the lungs. The rate of ¹³CO₂ appearance in breath samples therefore serves as an indirect marker of gastric emptying, as the transit of the meal from stomach to small intestine represents the rate-limiting step in this metabolic cascade [1] [2].
The physiological basis of this test capitalizes on the fundamental properties of medium-chain fatty acids like octanoate. Unlike long-chain triglycerides, medium-chain triglycerides (MCTs) do not require emulsification by bile salts for absorption and can passively diffuse through mitochondrial membranes, leading to more rapid and predictable metabolism [2]. This characteristic makes octanoate an ideal tracer for gastric function assessment, as its metabolic fate is less influenced by variables that affect long-chain fatty acid metabolism. The test has been validated against scintigraphy, the current gold standard for gastric emptying measurement, with studies demonstrating strong correlation between breath test parameters and scintigraphic half-emptying times [1] [3]. For research applications requiring precise quantification of octanoate enrichment in plasma at low concentrations, gas chromatography-mass spectrometry (GC-MS) methods with isobutanol derivatization have been developed, offering improved sensitivity over traditional methyl esterification approaches [2].
The standardization of the test meal is critical for obtaining reliable and reproducible gastric emptying measurements. The meal composition significantly influences gastric emptying rates, with caloric content, macronutrient distribution, and meal consistency all contributing to physiological variability. The most widely validated test meal for the ¹³C-octanoate breath test consists of a solid muffin meal with precisely defined constituents. According to established protocols, this meal should contain 100 mg of ¹³C-octanoate mixed into a muffin with a total caloric content of either 250 kcal or 320 kcal, with studies demonstrating that the higher calorie meal results in significantly longer gastric half-emptying times (177 ± 7 minutes for 350-kcal meal vs. 153 ± 7 minutes for 250-kcal meal, P < 0.01) [3]. Alternative test meals described in the literature include scrambled eggs prepared with 120 grams of liquid egg whites mixed with the ¹³C-octanoate tracer, though this approach has been more commonly associated with scintigraphic studies [4].
The preparation methodology requires careful attention to ensure proper integration of the tracer with the food matrix. For muffin-based meals, the ¹³C-octanoate should be thoroughly mixed into the batter before baking to guarantee homogeneous distribution. When using egg-based meals, the ¹³C-octanoate must be mixed with the liquid egg before cooking, and the mixture should be stirred during cooking to achieve a consistent omelet-like texture. Proper preparation is essential to prevent tracer separation from the solid component of the meal, which could lead to inaccurate measurements reflecting liquid rather than solid gastric emptying [1] [4]. The entire test meal must be consumed within a defined time period, typically 10 minutes, to standardize the initial gastric load across subjects and testing sessions [4].
Breath Sample Collection:
Analytical Instrumentation:
Sample Processing:
Table 1: Test Meal Composition Options for ¹³C-Octanoate Breath Test
| Component | Standard Muffin Meal | Alternative Egg Meal | Liquid Meal Option |
|---|---|---|---|
| Caloric Content | 250-350 kcal | 320 kcal | Variable |
| ¹³C-Octanoate Dose | 100 mg | 100 mg | 100 mg |
| Base Constituents | Muffin mix | 120 g liquid egg whites | Water or nutritional formula |
| Additional Components | - | 2 slices white toast, 30 g jelly, 120 mL water | - |
| Preparation Method | ¹³C-octanoate mixed into batter before baking | ¹³C-octanoate mixed with eggs before cooking | ¹³C-octanoate dissolved in liquid |
| Consumption Time | ≤10 minutes | ≤10 minutes | ≤5 minutes |
Proper subject preparation is essential to minimize confounding variables that can significantly alter gastric motility and emptying rates. Participants should fast for a minimum of 4-6 hours before the test, with overnight fasting (8-12 hours) being ideal for morning studies. Importantly, several medication classes known to influence gastrointestinal motility must be discontinued prior to testing: prokinetic agents such as metoclopramide, erythromycin, tegaserod, and domperidone should be withheld for 48 hours, as should medications that delay gastric emptying including opiates (morphine, codeine, oxycodone) and antispasmodic agents (atropine, dicyclomine, loperamide, promethazine) [4]. For diabetic patients, glycemic control is crucial, as hyperglycemia (blood glucose >250-275 mg/dL) can significantly delay gastric emptying; therefore, blood glucose should be monitored and ideally maintained below 200 mg/dL during the test procedure [4].
Additional physiological considerations include controlling for hormonal influences on gastric motility. For premenopausal female subjects, scheduling studies during days 1-10 of the menstrual cycle is recommended to minimize potential variability introduced by hormonal fluctuations [4]. Subjects should refrain from strenuous physical activity and avoid smoking for at least 12 hours before the test, as both can affect gastrointestinal motility. Prior to test initiation, researchers should obtain a comprehensive medical history with particular attention to gastrointestinal symptoms, surgical history, and conditions known to influence gastric emptying, such as diabetes mellitus, thyroid disorders, and neurological conditions. Informed consent must be obtained following institutional guidelines, with specific discussion of the test procedure, time commitment, and potential discomfort associated with repeated breath sampling [1] [4].
The breath test procedure begins with the collection of a baseline breath sample immediately before test meal consumption. Subjects then consume the standardized meal containing the ¹³C-octanoate tracer within the prescribed time limit (10 minutes for solid meals). Subsequent breath samples are collected at predetermined intervals following meal ingestion. While specific sampling protocols vary between institutions, a commonly employed schedule includes samples at 15-minute intervals for the first 2 hours, then at 30-minute intervals for an additional 4 hours, creating a 6-hour total test duration [1]. However, abbreviated protocols with samples only at 0, 45, 90, 135, and 180 minutes have also been validated for clinical utility, particularly when using simplified analytical approaches [3].
At each sampling timepoint, subjects should be instructed to provide an end-expiratory breath sample by exhaling normally through a straw or one-way mouthpiece into the collection tube after initially holding their breath for 5-10 seconds to ensure alveolar air collection. Proper sample storage conditions should be maintained, with tubes kept at room temperature and analyzed within a reasonable timeframe (typically within 2 weeks). Throughout the test duration, subjects should remain in a seated position or reclining at no more than a 45-degree angle, as significant physical activity or postural changes can influence gastric emptying rates. For research applications requiring plasma octanoate quantification, blood samples can be collected in parallel with breath sampling using validated GC-MS methodologies with isobutanol derivatization, which offers improved sensitivity (LLOQ: 0.43 μM) over traditional methyl esterification approaches [2].
Diagram 1: Experimental workflow for the ¹³C-octanoate breath test showing subject preparation, sample collection, and data analysis steps.
The quantitative analysis of gastric emptying using the ¹³C-octanoate breath test relies on several key parameters derived from the ¹³CO₂ excretion curve. The most fundamental parameters include Tmax, defined as the time to maximal ¹³CO₂ excretion in breath, and Gastric Half-Emptyying Time (T½), representing the time required for 50% of the ingested tracer to be recovered as ¹³CO₂ in breath [1]. Research comparing these parameters against scintigraphic standards has demonstrated that Tmax shows a stronger correlation with the reference half-emptying time calculated using the Wagner-Nelson method (r=0.954, P<0.0001) compared to T½ (r=0.782, P=0.008), suggesting that Tmax may be a more reliable indicator of gastric emptying rate, particularly in the early postprandial period [1].
The Wagner-Nelson method provides a mathematical approach to calculate the cumulative fraction of the ingested dose excreted as ¹³CO₂ over time, allowing for construction of a time-percent gastric retention curve from breath test data alone, without requiring separate measurement of the CO₂ production rate [1]. Additional parameters that can be derived from the ¹³CO₂ excretion kinetics include the gastric emptying coefficient (GEC), a global measure of emptying rate, and the lag phase duration, representing the initial period before substantial emptying occurs. For clinical applications, the 4-hour cumulative recovery of ¹³C in breath has been proposed as a simplified parameter, with values less than 40% suggesting delayed gastric emptying. It is important to note that the test duration significantly impacts calculated T½ values, with 4-hour sampling protocols yielding longer T½ estimates compared to 6-hour protocols (244 ± 32 min vs. 177 ± 7 min for a 350-kcal meal) [3].
The interpretation of ¹³C-octanoate breath test results requires comparison to established reference ranges derived from healthy control populations. Based on comprehensive validation studies, the normative values for key parameters following a standardized meal (250-350 kcal) containing 100 mg ¹³C-octanoate are well defined. For the critical parameter T½, the expected range in healthy individuals typically falls between 90-180 minutes, with values exceeding 180 minutes generally indicating delayed gastric emptying (gastroparesis) and values below 90 minutes suggesting rapid gastric emptying [1] [3]. The Tmax parameter generally ranges between 120-150 minutes in healthy subjects, with prolonged times suggesting delayed emptying [1].
The clinical classification of gastric motility disorders based on breath test results should consider the degree of deviation from normative values. For T½ values, mild gastroparesis is typically identified at 180-240 minutes, moderate gastroparesis at 240-300 minutes, and severe gastroparesis for values exceeding 300 minutes. Conversely, rapid gastric emptying is suggested by T½ values below 60-70 minutes, which may be associated with conditions such as early diabetes, dumping syndrome, or cyclic vomiting syndrome [4]. It is crucial to recognize that these reference ranges are meal-specific and must be validated for each test meal composition and protocol used in a given laboratory. Additionally, the caloric content of the test meal significantly influences these values, with higher calorie meals (350 kcal) producing substantially longer T½ values compared to lower calorie meals (250 kcal) [3].
Table 2: Key Parameters in ¹³C-Octanoate Breath Test Analysis and Interpretation
| Parameter | Calculation Method | Normal Range | Delayed Gastric Emptying | Rapid Gastric Emptying |
|---|---|---|---|---|
| T½ (min) | Time to 50% ¹³CO₂ recovery | 90-180 min | >180 min | <90 min |
| Tmax (min) | Time to maximum ¹³CO₂ excretion | 120-150 min | >150 min | <120 min |
| GEC | Regression coefficient from curve fitting | 2.8-3.5 | <2.8 | >3.5 |
| 4-hr Cumulative Recovery | Percentage of dose recovered in 4 hours | ~40% | <40% | >60% |
| Lag Phase (min) | Initial delay before substantial emptying | 30-60 min | >60 min | <30 min |
Gastric emptying scintigraphy (GES) represents the current gold standard for assessing gastric emptying and has served as the primary validation reference for the ¹³C-octanoate breath test. This methodology involves incorporating a radioactive tracer, typically ⁹⁹mTc-sulfur colloid, into a solid meal and using a gamma camera to quantitatively measure the rate of gastric emptying through external imaging. The standardized GES protocol established by consensus guidelines specifies imaging at immediate, 1, 2, and 4-hour timepoints after meal ingestion, with delayed gastric emptying defined as >60% retention at 2 hours or >10% retention at 4 hours [4]. The principal advantages of GES include its direct visualization of gastric anatomy and function, ability to differentiate solid and liquid emptying, and provision of precise anatomical information. However, significant limitations include exposure to ionizing radiation, which restricts repeated testing and excludes vulnerable populations; requirement for specialized equipment and facilities; and limited accessibility in non-tertiary care settings [4].
The correlation between GES and breath test parameters has been extensively evaluated in validation studies. The Tmax parameter from the ¹³C-octanoate breath test demonstrates excellent correlation with scintigraphic half-emptying time (r=0.954, P<0.0001), supporting its utility as a non-invasive alternative for gastric emptying assessment [1]. Importantly, the breath test may potentially offer superior sensitivity for detecting early delays in gastric emptying, as Tmax shows significant correlation with gastric retention values in the early postprandial phase (0.25-0.5 hours), whereas T½ correlates mainly with middle and late phase retention [1]. This characteristic may make the breath test particularly valuable for detecting mild gastroparesis or early changes in gastric motility in conditions such as diabetes mellitus.
Wireless Motility Capsule: The wireless pH capsule test involves administering a specialized capsule that continuously monitors pH, pressure, and temperature as it travels through the gastrointestinal tract. The capsule remains in the stomach until emptied into the duodenum, detected by a sudden pH increase from gastric acidity to duodenal alkalinity. This method provides simultaneous information on gastric emptying time, small bowel transit, and colonic transit, but offers limited information on the pattern of emptying and requires specialized equipment [4].
Electrogastrography (EGG): Electrogastrography involves non-invasive recording of gastric myoelectrical activity using cutaneous electrodes placed on the abdominal surface. This technique provides information on gastric rhythm and can detect abnormalities such as tachyastria, bradyastria, and reduced postprandial power increase. While EGG does not directly measure gastric emptying, studies have shown correlation between specific EGG patterns and emptying abnormalities, making it a complementary technique rather than a direct alternative [3].
Table 3: Comparison of Gastric Emptying Assessment Methods
| Method | Principle | Advantages | Disadvantages | Clinical Utility |
|---|---|---|---|---|
| ¹³C-Octanoate Breath Test | Measurement of ¹³CO₂ in breath after ¹³C-octanoate ingestion | Non-invasive, no radiation, suitable for repeated testing, can be performed in outpatient settings | Indirect measurement, influenced by non-gastric factors, requires normal hepatopulmonary function | First-line assessment, pediatric applications, treatment monitoring |
| Scintigraphy (GES) | Gamma camera tracking of radiolabeled meal | Gold standard, direct measurement, provides anatomical information, established norms | Radiation exposure, limited accessibility, specialized equipment required, time-consuming | Gold standard confirmation, complex cases, anatomical assessment |
| Wireless Motility Capsule | pH-sensitive capsule detecting transition from stomach to duodenum | Provides whole-gut transit data, no radiation, standardized meal | Cost, single-use device, limited gastric emptying pattern information | Refractory cases, suspected generalized dysmotility |
| Electrogastrography (EGG) | Cutaneous recording of gastric myoelectrical activity | Assesses gastric rhythm, completely non-invasive, no radiation | Does not directly measure emptying, limited standardized norms, technical artifacts | Complementary evaluation, gastric rhythm disorders |
The ¹³C-octanoate breath test has established utility across diverse clinical and research settings for the evaluation of gastric motor function. In clinical practice, its primary application is the diagnosis of gastroparesis in patients presenting with characteristic symptoms such as nausea, vomiting, early satiety, postprandial fullness, and bloating [4]. Additionally, the test is valuable in the assessment of diabetic patients with poor glycemic control, as delayed gastric emptying can contribute to mismatches between nutrient absorption and insulin action, complicating glucose management. The breath test also finds application in the evaluation of gastroesophageal reflux disease (GERD) refractory to standard therapy, as delayed gastric emptying may exacerbate reflux symptoms and impact treatment response [4]. Beyond these established indications, the method shows growing promise for therapeutic monitoring, allowing repeated assessment of prokinetic therapy efficacy without radiation exposure concerns.
In research environments, the ¹³C-octanoate breath test enables sophisticated investigation of gastric physiology and the impact of various interventions on gastric emptying. Studies have effectively utilized this methodology to examine the effects of meal composition, caloric content, pharmacological agents, and physiological states on gastric motor function [3]. The capacity for sequential testing in the same subject makes it particularly valuable for crossover study designs and longitudinal intervention assessments. Furthermore, the application of stable isotope methodologies coupled with advanced analytical techniques such as GC-MS allows for detailed investigation of octanoate metabolism in research settings, including studies on elongation pathways and metabolic fate under different nutritional conditions [2]. These research applications have significantly expanded our understanding of gastric physiology and the pathophysiology of gastroparesis.
Despite its numerous advantages, the ¹³C-octanoate breath test has several important limitations that must be considered in both clinical application and research design. A significant constraint is its indirect nature—the test measures ¹³CO₂ appearance in breath rather than directly quantifying gastric contents, making it susceptible to confounding by non-gastric factors that influence octanoate metabolism, absorption, or CO₂ excretion [1]. Patients with significant hepatic dysfunction, pulmonary disease, or small intestinal malabsorption may therefore yield inaccurate results independent of actual gastric emptying. The test also assumes relatively normal CO₂ production rates, and factors that significantly alter metabolic rate may require correction through measured energy expenditure.
Important methodological considerations include the recognition that gastric emptying parameters are significantly influenced by test meal characteristics, particularly caloric content and composition. Studies have demonstrated that a 350-kcal meal results in significantly longer T½ values compared to a 250-kcal meal (177 ± 7 min vs. 153 ± 7 min, P < 0.01) [3]. Similarly, test duration impacts results, with truncated 4-hour sampling producing different T½ estimates compared to extended 6-hour protocols [3]. These findings underscore the critical importance of methodological standardization and validation of institution-specific reference ranges. Additionally, the analytical approach for parameter calculation influences results, with the Wagner-Nelson method providing potentially more accurate estimation of gastric emptying kinetics compared to conventional parameters [1]. Researchers should also note potential contamination issues with traditional methyl esterification methods for octanoate analysis in plasma, with isobutanol derivatization offering superior sensitivity and reduced contamination risk [2].
The ¹³C-octanoate breath test represents a robust, validated, and clinically useful method for assessing gastric emptying rates without radiation exposure. Its non-invasive nature, safety profile, and capacity for repeated measurements make it particularly valuable for both clinical applications and research investigations. When properly standardized and executed with attention to the methodological considerations outlined in this protocol, it provides reliable assessment of gastric motor function comparable to scintigraphy while offering greater accessibility and flexibility. Continued refinement of analytical methodologies, including enhanced GC-MS techniques for octanoate quantification, promises to further expand the research applications of this important diagnostic tool.
This compound is a medium-chain fatty acid ester with significant applications in the flavor and fragrance industry, where it serves as an important aroma compound. This ester belongs to a class of green biodegradable esters increasingly used in various industrial applications, including biofuels, pharmaceuticals, and food additives. The global flavors and fragrances market, valued at $25.89 billion in 2021 with projected growth to $36.49 billion by 2029, has driven interest in sustainable production methods for compounds like this compound [1]. Traditional chemical synthesis routes often require harsh conditions and generate undesirable byproducts, leading to increased research into enzymatic alternatives that offer superior selectivity and milder reaction conditions.
Biocatalytic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has emerged as a particularly attractive approach for this compound production. Lipases catalyze esterification reactions between carboxylic acids and alcohols through a ping-pong bi-bi mechanism, often exhibiting high catalytic efficiency and excellent regioselectivity without requiring protection/deprotection steps commonly needed in chemical synthesis [2]. The environmental benefits of enzymatic catalysis include reduced energy consumption, minimal waste generation, and the use of renewable resources, aligning with the principles of green chemistry and sustainable manufacturing [3]. The table below compares key characteristics of different synthesis routes for this compound:
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Catalysis | Free Enzyme Biocatalysis | Immobilized Biocatalyst |
|---|---|---|---|
| Reaction Conditions | High temperature, strong acids | Mild conditions (25-80°C) | Mild conditions (25-80°C) |
| Selectivity | Low to moderate | High | High |
| Catalyst Recovery | Difficult | Difficult | Excellent |
| Reusability | Limited | Limited | High (≥6 cycles) |
| Byproduct Formation | Significant | Minimal | Minimal |
| Environmental Impact | High waste generation | Low waste generation | Low waste generation |
Support Preparation: Weigh 1.0 g of PSty-DVB beads and wash with deionized water followed by sodium acetate buffer (5 mmol·L⁻¹, pH 5.0) to precondition the support [1].
Enzyme Solution Preparation: Dissolve 40 mg of Lipase Eversa Transform 2.0 in 10 mL of sodium acetate buffer (5 mmol·L⁻¹, pH 5.0) to achieve an initial protein loading of 40 mg·g⁻¹ support [1].
Immobilization Process: Combine the enzyme solution with preconditioned PSty-DVB beads in a sealed container. Incubate at 25°C with continuous shaking at 200 rpm for 8 hours to achieve complete immobilization [1].
Separation and Washing: After incubation, separate the immobilized biocatalyst by filtration and wash thoroughly with sodium acetate buffer to remove non-adsorbed proteins.
Characterization and Storage: Determine the immobilized protein amount (typically ~31 mg·g⁻¹ support, corresponding to ~80% immobilization yield) using protein assays comparing initial and final protein concentrations in the solution [1]. Store the immobilized lipase at 4°C in sealed containers until use.
The immobilization process follows a pseudo-first-order kinetic model via physisorption, with the lipase preferentially adsorbing inside the pores of the support through the mechanism of interfacial activation [1]. This mechanism allows the immobilization of the open form of the lipase, resulting in simultaneous stabilization, hyperactivation, and purification of the enzyme [1]. The following workflow diagram illustrates the complete immobilization process:
Figure 1: Workflow Diagram of Lipase Immobilization Protocol
The enzymatic synthesis of this compound follows an esterification reaction between octanoic acid and methanol in a solvent-free system [1]. This approach simplifies downstream processing, reduces environmental impacts, and aligns with green chemistry principles [1]. The recommended reaction conditions have been optimized for maximum conversion efficiency:
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Condition | Range Tested | Effect on Conversion |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1:5 | 1:1 to 1:10 | Higher ratios increase conversion up to 1:5 |
| Temperature | 80°C | 25-80°C | Higher temperatures improve conversion |
| Enzyme Loading | 8.4% (w/w) | 2-10% (w/w) | Higher loading increases reaction rate |
| Reaction Time | 60-90 min | 30-180 min | Plateaus after 90 min |
| Water Removal | Molecular sieves (5Å) | None vs. sieves | Significantly improves equilibrium conversion |
Reaction Mixture Preparation: In a suitable reaction vessel, combine octanoic acid (1.0 mmol) and methanol (5.0 mmol) at a 1:5 molar ratio [1]. For larger scale reactions, maintain the same proportional ratios.
Biocatalyst Addition: Add the immobilized Lipase Eversa Transform 2.0 (8.4% w/w relative to total substrates) to the reaction mixture [1].
Reaction Incubation: Incubate the reaction mixture at 80°C with continuous shaking at 200 rpm. Monitor reaction progress for 60-90 minutes [1].
Water Management: For improved conversion, add 5Å molecular sieves (10-15% w/w) to the reaction mixture to absorb water formed during esterification, shifting the equilibrium toward product formation [2].
Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., every 30 minutes). Analyze by gas chromatography using a capillary column (e.g., MEGA-S52) with flame ionization detection [2]. Use the following temperature program: 100°C for 2 min, then ramp to 230°C at 10°C·min⁻¹ [2].
Product Recovery: After reaching the desired conversion (typically 65-85% [1]), separate the immobilized biocatalyst by filtration. Recover the catalyst for reuse. Purify this compound by distillation or column chromatography if necessary.
The complete experimental workflow for this compound synthesis is summarized in the following diagram:
Figure 2: Experimental Workflow for this compound Synthesis
Under the optimized conditions described in Section 3, the immobilized Lipase Eversa Transform 2.0 achieves high conversion rates of this compound ranging from 65% to 85% within 60-90 minutes in solvent-free systems [1]. The reaction follows Michaelis-Menten kinetics with significantly improved efficiency compared to free enzyme formulations due to reduced mass transfer limitations and enzyme stabilization effects [1]. The following table summarizes the key performance metrics for the biocatalytic synthesis:
Table 3: Performance Metrics of this compound Synthesis Using Immobilized Lipase
| Performance Parameter | Value | Conditions |
|---|---|---|
| Conversion Efficiency | 65-85% | After 60-90 min reaction |
| Immobilization Yield | 80% | Based on activity recovery |
| Protein Loading | 31 mg·g⁻¹ support | From initial 40 mg·g⁻¹ |
| Optimal Temperature | 80°C | Solvent-free system |
| Optimal pH | 5.0 | Sodium acetate buffer |
| Reusability | 47% activity retention | After 6 cycles with isoamyl alcohol |
| Thermostability | High | Retains activity at elevated temperatures |
The operational stability of the immobilized lipase is a critical factor for industrial application economics. Reusability tests demonstrate that the prepared heterogeneous biocatalyst retains 47% of its original activity after six successive batch reactions when using isoamyl alcohol, and remarkably 72% retention with fusel oil as substrate [1]. This extended lifespan significantly reduces process costs and enhances sustainability metrics. The stability improvement is attributed to the immobilization via interfacial activation on hydrophobic supports, which stabilizes the open form of the lipase and reduces enzyme leaching and denaturation under reaction conditions [1].
The enhanced stability of immobilized enzymes is particularly valuable in industrial settings where thermostability and long-term efficacy are crucial for reducing overall enzyme costs [4]. Understanding an enzyme's thermal stability, characterized by its melting temperature (Tₘ) and half-life (t₁/₂), ensures optimal performance across various operational conditions [4]. For ligninolytic enzymes, protocols measuring these stability parameters have been established and can be adapted for lipase-based systems [4].
The enzymatic synthesis of this compound using immobilized lipases represents a sustainable alternative to conventional chemical processes. When evaluated using the EcoScale score system—a quantitative metric assessing the greenness of chemical processes—the proposed reaction system achieves a score above 80, classifying it as an excellent green process [1]. The methanol-based system specifically receives an EcoScale score of 68, still qualifying as an acceptable green process [1]. Key green chemistry advantages include:
The economic viability of enzymatic this compound production is enhanced by several factors. Lipase Eversa Transform 2.0 is among the cheapest commercial lipases available, originally developed for biodiesel production [1]. When combined with immobilization technology, the catalyst can be reused multiple times, significantly reducing operational costs. The solvent-free reaction system further decreases expenses by eliminating solvent purchase, recovery, and disposal costs while simplifying downstream processing [1].
Beyond flavor and fragrance applications, this compound production exemplifies a broader trend toward biocatalytic manufacturing in industrial chemistry. The polymer industry, for instance, is increasingly adopting enzymatic catalysis for greener polymerizations, including chain and step growth processes [3]. Similarly, pharmaceutical manufacturers utilize engineered ω-transaminases for the asymmetric synthesis of bulky chiral amines used in drugs like sitagliptin, achieving significant improvements in yield and reductions in waste generation compared to chemical routes [5].
The immobilized Lipase Eversa Transform 2.0 system described in these application notes provides an efficient, sustainable, and economically viable platform for this compound synthesis. The protocol leverages enzyme engineering advances and immobilization techniques to achieve high conversion rates, excellent operational stability, and outstanding green chemistry metrics. This approach demonstrates how tailored biocatalysts can address industrial synthetic challenges while aligning with sustainability goals. Researchers can adapt this fundamental protocol for producing similar flavor esters by substituting the carboxylic acid or alcohol substrates while maintaining the core immobilization and reaction engineering principles.
Methyl octanoate represents a significant model compound in both pharmaceutical synthesis and biofuel research, serving as an important biodiesel surrogate and intermediate in fine chemical production. As a fatty acid methyl ester (FAME), it exhibits chemical behavior representative of larger ester compounds found in commercial biodiesel [1]. In pharmaceutical contexts, this compound derivatives serve as key intermediates in synthesizing active pharmaceutical ingredients (APIs), including hypertension medications such as Eprosartan [2]. The molecular structure of this compound combines an ester functional group with an eight-carbon aliphatic chain, making it an ideal candidate for studying both ester chemistry and long-chain hydrocarbon behavior under various processing conditions.
The processing of this compound in semibatch reactors presents unique advantages for pharmaceutical and fine chemical manufacturing, where precise control over reaction conditions is essential for achieving desired product quality and yield. Semibatch operation allows for improved thermal management of exothermic reactions and enhanced mass transfer characteristics compared to traditional batch processes [2] [3]. This technical document provides comprehensive application notes and detailed protocols for the experimental investigation of this compound transformation in semibatch reactors, with particular emphasis on deoxygenation processes and oxidation kinetics relevant to pharmaceutical applications.
The transformation of this compound in semibatch reactors proceeds through several competing reaction pathways depending on catalyst systems and process conditions:
Deoxygenation Pathways: Supported platinum catalysts (Pt/Al₂O₃, Pt/TiO₂) facilitate the conversion of this compound to hydrocarbons through two primary mechanisms: decarboxylation/decarbonylation and hydrogenation [4]. The reaction sequence begins with the conversion of this compound to octanoic acid, which subsequently undergoes reduction to form octanal and octanol. These intermediates can further react to form octyl octanoate (via esterification) or dioctyl ketone (via aldol condensation). Ultimately, C₇ and C₈ hydrocarbons are produced through decarboxylation/decarbonylation or hydrogenation, respectively [4].
Oxidation Chemistry: Under oxidative conditions, this compound peroxy radicals undergo complex unimolecular reactions including dissociation, isomerization via intramolecular hydrogen migrations, and concerted eliminations [1]. The competition between these pathways significantly influences the overall product distribution and reaction rate. Low-temperature oxidation (below 1000 K) involves the formation of methyl-octanoate peroxy radicals (ROO•), which can either dissociate back to original methyl-ester radicals and O₂ or isomerize to hydroperoxy methyl-ester radicals (Q•OOH) via intramolecular hydrogen migration reactions [1].
Decomposition Pathways: Thermal decomposition of this compound hydroperoxides produces various volatile compounds through cleavage on either side of the hydroperoxide group, with this compound itself being an important cleavage product of hydroperoxides of fatty acid esters [4]. This decomposition behavior is particularly relevant for understanding processing stability and storage characteristics of this compound-containing systems.
Table 1: Kinetic Barriers for this compound Peroxy Radical Reactions
| Reaction Type | Specific Reaction | Energy Barrier (kcal/mol) | Temperature Range (K) |
|---|---|---|---|
| Dissociation | MO₃OO• → MO₃• + O₂ | 31.7 | 500-1000 |
| Isomerization | MO₇OO• → •MO₇OOH | 21.2-28.8 | 500-1000 |
| Concerted Elimination | MO₄OO• → C₈H₁₄O₂ + HO₂• | 34.4 | 500-1000 |
| Intramolecular H-migration | MO₈OO• → •MO₈OOH | 19.3 | 500-1000 |
The kinetic parameters presented in Table 1 were determined through high-level computational methods (CBS-QB3) and statistical kinetic calculations [1]. These values reveal significant structure-dependent reactivity variations among different this compound peroxy radicals isomers. Particularly noteworthy is the lower energy barrier for intramolecular hydrogen migration in MO₈OO• compared to other isomers, highlighting the site-specific reactivity inherent in this compound oxidation chemistry. The pressure-dependent rate constants for these reactions follow the Lindemann form, with fall-off behavior becoming significant at pressures below 10 atm [1].
The experimental investigation of this compound transformations requires specialized reactor systems capable of handling the specific challenges associated with ester chemistry and semibatch operation:
Reactor Vessel: A jacketed semibatch reactor with a nominal volume of 2500 mL, constructed of glass-lined steel or Hastelloy to accommodate corrosive intermediates, equipped with a magnetically driven agitator capable of achieving uniform mixing across multiple phases [2]. The reactor should include multiple ports for reagent introduction, sampling, and instrument access, with a working volume typically ranging from 500-2000 mL depending on the specific application.
Temperature Control System: A recirculating heating/chilling system connected to the reactor jacket, capable of maintaining temperatures between 25-300°C with ±0.5°C stability, complemented by internal temperature probes (RTD or thermocouple) for real-time monitoring [2]. For highly exothermic reactions, additional cooling capacity should be available to manage heat generation rates up to 150 W/L.
Feed Introduction System: Precision metering pumps (HPLC or syringe type) for controlled addition of liquid reagents, coupled with mass flow controllers for gas introduction (H₂, O₂, or inert gases) [2] [3]. For the standard deoxygenation protocol, the component B feed stream should be prepared at 3.25 M concentration [2].
Pressure Management: A back-pressure regulator system capable of maintaining reactor pressures up to 20 bar, with appropriate safety relief devices and venting arrangements for handling flammable gases [3]. The pressure control system should include rapid depressurization capabilities for emergency shutdown scenarios.
Flammability Management: When using molecular oxygen as an oxidant, special precautions must be implemented to avoid flammable mixtures. Operating below the limiting oxygen concentration (LOC) by using diluted O₂ (typically <10% O₂ in N₂, "synthetic air") provides a safety margin against explosions [3]. The system should include continuous oxygen monitoring in the exhaust stream with automatic shutdown capabilities if oxygen levels approach flammable limits.
Thermal Runaway Prevention: The highly exothermic nature of this compound oxidation and hydrogenation reactions necessitates robust temperature safety systems including high-temperature trips, redundant cooling capabilities, and emergency quench systems [2] [3]. Reactor design should ensure adequate heat transfer area to volume ratios, which is significantly enhanced in semibatch compared to traditional batch reactors [3].
The following protocol describes the catalytic deoxygenation of this compound, adapted from pharmaceutical intermediate synthesis methodologies [4] [2]:
Reactor Preparation: Charge the reactor with 500 L of component A (2.75 M in appropriate solvent) and 50 g of Pt/Al₂O₃ catalyst (0.5-1.0 wt% loading). Secure all fittings and connections, and perform a pressure test with inert gas (N₂) at 1.5 times the maximum operating pressure [2].
System Purging: Purge the reactor headspace with inert gas (N₂ or Ar) for a minimum of 15 minutes to ensure complete oxygen removal, particularly when operating with hydrogen. Confirm oxygen concentration below 100 ppm using inline oxygen analytics before proceeding [3].
Reaction Initiation: Heat the reactor to the target operating temperature (typically 180-220°C) with continuous agitation at 300-500 rpm. Once thermal equilibrium is established, introduce hydrogen at the desired pressure (5-15 bar) while maintaining agitation [4].
Component B Addition: Begin continuous addition of the component B feed stream (3.25 M concentration) at a controlled rate to maintain the desired mole ratio while managing reaction exotherm. The optimal feed rate should be determined through preliminary kinetic studies, typically ranging from 0.5-2.0 L/h for the specified reactor scale [2].
Process Monitoring: Monitor key process parameters including temperature, pressure, agitation power, and gas uptake throughout the reaction. Withdraw periodic samples (approximately every 30 minutes) for offline analysis to track conversion and selectivity profiles [2].
Reaction Termination: Upon achieving target conversion (typically >95%), discontinue component B addition and initiate cooling to ambient temperature. Gradually depressurize the system while maintaining inert gas blanket, and isolate the catalyst by filtration for potential regeneration and reuse [4].
Mass Spectrometry Analysis: Direct infusion mass spectrometry provides high-throughput analysis of this compound and its transformation products. For optimal results, employ the following procedures [5] [6]:
Quantitative Analysis by GC-MS: For precise quantification of specific compounds, employ gas chromatography with mass spectrometric detection:
The analysis of complex reaction mixtures from this compound transformations requires robust data processing workflows to ensure reliable and reproducible results:
Mass Spectrometry Data Pre-processing: Raw mass spectrometry data must undergo several processing steps before statistical analysis [6]:
Statistical Analysis and Interpretation: Processed data matrices (features × samples) should be analyzed using multivariate statistical techniques:
The workflow for mass spectrometry data processing can be visualized as follows:
Figure 1: Mass Spectrometry Data Processing Workflow
For pharmaceutical applications where direct feedback control is challenging due to measurement limitations, open-loop optimization approaches provide effective alternatives:
Model-Based Optimization: Develop detailed kinetic models relating key objectives (yield, selectivity) to operating conditions (temperature, feed rate, catalyst loading). These models can be formulated as differential-algebraic equation systems and solved using numerical techniques to identify optimal operating policies [2]. The model should account for the complex reaction pathways, including serial and parallel reactions, and the low impurity levels tolerated in pharmaceutical applications.
Stochastic Optimization: Incorporate uncertainty in model parameters and operating conditions directly into the optimization framework using stochastic programming approaches. This methodology is particularly valuable when dealing with imperfectly known kinetic parameters or variable feed composition [2]. Monte Carlo simulation or polynomial chaos expansion techniques can be employed to propagate uncertainties through the model and identify robust operating conditions.
Conversion Optimization: Implement relatively simple conversion optimization techniques as approximations for more complex optimization schemes. For the semibatch deoxygenation of this compound, this typically involves determining the optimal component B mole ratio and catalyst equivalent that maximizes yield while achieving the desired conversion (>95%) within the time constraints (typically <2 hours) dictated by production scheduling [2].
The transition from laboratory-scale to production-scale operations requires careful attention to several critical factors:
Mass Transfer Enhancement: As reactor scale increases, the gas-liquid interfacial area to volume ratio decreases significantly, potentially making reactions mass transfer limited [3]. Implement advanced agitation systems (such as gas-inducing impellers or static mixers) to maintain adequate mass transfer rates at larger scales. For the standard deoxygenation process, ensure the volumetric mass transfer coefficient (kLa) remains above 0.1 s⁻¹ throughout scale-up.
Heat Management: The high surface area to volume ratio in laboratory reactors provides efficient heat removal, which decreases at larger scales [3]. Implement scaledown experiments to identify potential thermal hazards and design appropriate cooling strategies for production scale. For this compound deoxygenation, maintain the cooling capacity to remove at least 150% of the maximum expected heat generation rate.
Mixing Time Considerations: As reactor volume increases, achieving uniform composition throughout the reactor becomes more challenging. Evaluate the effect of mixing time on reaction selectivity through computational fluid dynamics (CFD) modeling or tracer experiments, particularly for fast competing reactions.
Table 2: Optimization Parameters for this compound Deoxygenation
| Optimization Variable | Typical Range | Optimal Value | Impact on Performance |
|---|---|---|---|
| Component B Mole Ratio | 1.0-2.5 | 1.8 | Higher ratios increase conversion but may reduce selectivity |
| Reaction Temperature (°C) | 180-240 | 220 | Higher temperatures increase rate but may promote decomposition |
| Catalyst Loading (wt%) | 0.5-2.0 | 1.2 | Higher loading increases rate but adds cost and potential separation issues |
| Hydrogen Pressure (bar) | 5-20 | 12 | Higher pressure favors hydrogenation but increases safety concerns |
| Feed Addition Time (min) | 30-120 | 60 | Shorter times increase rate but may reduce selectivity |
Catalyst Deactivation: If reaction rate decreases significantly over time, particularly in recycling operations, consider the following remedies: (1) implement catalyst regeneration protocols (oxidative treatment followed by reduction), (2) introduce guard beds to remove catalyst poisons from feeds, or (3) modify operating conditions to minimize coke formation [4].
Selectivity Issues: If unwanted byproducts (particularly condensation products like dioctyl ketone) exceed specifications, consider the following adjustments: (1) optimize the hydrogen-to-feed ratio to favor hydrogenation over condensation pathways, (2) modify addition rate to maintain low concentration of reactive intermediates, or (3) implement alternative catalyst systems (e.g., Pt/TiO₂ instead of Pt/Al₂O₃ for enhanced C₈ selectivity) [4].
Mass Transfer Limitations: If reaction performance changes unexpectedly upon scale-up, conduct mass transfer characterization experiments: (1) vary agitation speed while monitoring reaction rate to identify mass transfer controlled regimes, (2) measure gas-liquid mass transfer coefficients using physical methods (e.g., oxygen absorption), (3) consider reactor internals redesign or operating condition modification to ensure kinetic control [3].
The reaction network for this compound deoxygenation can be visualized as follows:
Figure 2: this compound Deoxygenation Reaction Network
The processing of this compound in semibatch reactors represents a versatile platform for both pharmaceutical intermediate synthesis and biofuel research. The protocols and application notes presented in this document provide a comprehensive foundation for experimental investigation of this compound transformation, with particular emphasis on deoxygenation chemistry and oxidation pathways. The integration of advanced analytical techniques, particularly direct infusion mass spectrometry, with robust data processing workflows enables detailed understanding of the complex reaction networks involved.
By implementing the optimized conditions and troubleshooting approaches outlined in this document, researchers can achieve high conversion (>95%) and selectivity to desired products while managing the inherent safety challenges associated with these transformations. The open-loop optimization strategies provide effective approaches for dealing with the measurement limitations common in pharmaceutical synthesis, enabling continuous process improvement even in the absence of comprehensive real-time analytics.
| Aspect | Considerations & Recommendations |
|---|---|
| Enzyme Selection | Use lipases (e.g., Candida antarctica Lipase B (CAL-B)), proven in industrial ester synthesis/hydrolysis [1]. |
| Reactor Configuration | Countercurrent Flow: Two connected vessels or column reactor. Enzyme retained in one phase (immobilized/aqueous), methyl octanoate stream flows opposite to product stream [2]. |
| Key Performance Indicators (KPIs) | Track Yield (%), Substrate loading (g/L), Space-time-yield (g/L/h), Catalyst consumption (g enzyme/kg product) [1]. |
| Solvent System | Advanced Ionic Liquids/Deep Eutectic Solvents enhance substrate solubility, increase reaction rate/selectivity, and maintain enzyme activity better than traditional organic solvents [2]. |
| Parameter Monitoring | Monitor hydrolysis efficiency by measuring methanol release or octanoic acid formation (e.g., titration, GC, HPLC). |
The workflow for developing and optimizing this protocol can be summarized as follows, highlighting its iterative nature:
While a direct protocol is unavailable, the following general procedures and insights from high-quality sources are directly applicable to developing your own process for this compound.
Enzyme Screening and immobilization Protocol
Employing Advanced Solvent Systems
Adherence to Industrial Key Performance Indicators (KPIs) To ensure your developed protocol is industrially relevant, it is crucial to track the following metrics, as demonstrated in efficient commercial biocatalytic processes [1]: - Target Product Titer: Aim for a final product concentration of >160 g/L. - Target Catalyst Loading: Use <1 g/L of immobilized enzyme preparation. - Target Space-Time-Yield: Strive for a productivity of >16 g/L/h.
Developing a countercurrent enzymatic hydrolysis process for this compound aligns with the powerful trend of applying biocatalysis for sustainable and selective chemical synthesis [1]. The countercurrent mode can significantly enhance conversion efficiency and productivity, making the process more competitive with traditional chemical methods.
The primary challenge will be the engineering of a stable, continuous-flow system that maintains high enzyme activity. The initial investment in enzyme immobilization and system optimization is often rewarded with superior process metrics and lower environmental impact [1].
I hope this structured approach provides a solid foundation for your work. Should your research require protocols for related areas, such as the hydrolysis of lignocellulosic biomass, the search results contain a wealth of detailed information that could be highly valuable.
This compound (CAS 111-11-5), also known as methyl caprylate, is a medium-chain fatty acid methyl ester (FAME) with the chemical formula C₉H₁₈O₂ that serves as an important model compound for biodiesel research. As part of the global effort to develop renewable alternatives to fossil fuels, biodiesel has emerged as a promising substitute for petroleum diesel because it can be used in conventional diesel engines with minimal modifications and offers significant environmental benefits, including reduced emissions of carbon monoxide, unburned hydrocarbons, and particulate matter. [1] [2] this compound represents a simplified surrogate for understanding the more complex behavior of real biodiesel fuels, which typically contain mixtures of various FAMEs with carbon chains ranging from 8 to 24 atoms. [3] [4]
The investigation of this compound provides critical insights into the fundamental physicochemical properties, combustion characteristics, and emission profiles of biodiesel. While commercial biodiesel primarily consists of longer-chain FAMEs (typically C16-C18), this compound serves as an ideal research component due to its well-defined molecular structure, commercial availability in high purity (≥99%), and relevance to biodiesel derived from certain feedstocks like coconut oil. [2] [4] Research on this compound and its mixtures with alcohols and other biodiesels helps address key challenges in biodiesel implementation, including optimizing cold-flow properties, improving combustion efficiency, and reducing emissions, particularly nitrogen oxides (NOₓ). [3] [1]
This compound is a colorless liquid with a sweet odor and possesses several key physicochemical properties relevant to its function as a biodiesel component. It has a molecular mass of 158.24 g/mol, a boiling point of 193°C, and a flash point of 73°C, indicating moderate flammability. With a density of 0.878 g/mL and a water solubility of 150 mg/L at 20°C, this compound demonstrates limited hydrophilicity. Its octanol-water partition coefficient (log P) of 3.32 suggests high lipophilicity, which is consistent with its behavior as a non-polar organic compound. The compound is classified as having low mammalian toxicity with an acute oral LD₅₀ in rats of >2000 mg/kg. [5]
Experimental studies have systematically investigated the thermophysical properties of this compound mixtures with various 1-alcohols, providing crucial data for biodiesel formulation and optimization. The following tables summarize the density and viscosity measurements across different temperatures and mixture compositions, offering reference values for researchers working with biodiesel-alcohol blends. [3]
Table 1: Density (ρ) of this compound + 1-alcohol binary mixtures at various temperatures
| Mole fraction of this compound | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |
|---|---|---|---|---|---|---|
| 1-Propanol Mixtures | ||||||
| 0.0000 | 0.7996 | 0.7945 | 0.7899 | 0.7808 | 0.7714 | 0.7618 |
| 0.1005 | 0.8065 | 0.8019 | 0.7972 | 0.7878 | 0.7783 | 0.7686 |
| 0.2992 | 0.8193 | 0.8148 | 0.8102 | 0.8009 | 0.7914 | 0.7817 |
| 0.5008 | 0.8315 | 0.8270 | 0.8225 | 0.8132 | 0.8037 | 0.7940 |
| 0.6997 | 0.8428 | 0.8383 | 0.8338 | 0.8245 | 0.8150 | 0.8053 |
| 0.8994 | 0.8534 | 0.8489 | 0.8444 | 0.8351 | 0.8256 | 0.8159 |
| 1.0000 | 0.8584 | 0.8539 | 0.8494 | 0.8401 | 0.8306 | 0.8209 |
| 1-Hexanol Mixtures | ||||||
| 0.0000 | 0.8145 | 0.8104 | 0.8062 | 0.7978 | 0.7893 | 0.7806 |
| 0.1001 | 0.8195 | 0.8153 | 0.8111 | 0.8026 | 0.7940 | 0.7853 |
| 0.2994 | 0.8283 | 0.8241 | 0.8199 | 0.8114 | 0.8028 | 0.7941 |
| 0.5003 | 0.8368 | 0.8326 | 0.8284 | 0.8199 | 0.8113 | 0.8026 |
| 0.6995 | 0.8446 | 0.8404 | 0.8362 | 0.8277 | 0.8191 | 0.8104 |
| 0.8998 | 0.8519 | 0.8477 | 0.8435 | 0.8350 | 0.8264 | 0.8177 |
| 1.0000 | 0.8584 | 0.8539 | 0.8494 | 0.8401 | 0.8306 | 0.8209 |
Table 2: Dynamic viscosity (η) of this compound + 1-alcohol binary mixtures at various temperatures
| Mole fraction of this compound | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K |
|---|---|---|---|---|---|---|
| 1-Propanol Mixtures | ||||||
| 0.0000 | 1.959 | 1.692 | 1.485 | 1.175 | 0.961 | 0.804 |
| 0.1005 | 1.732 | 1.518 | 1.346 | 1.085 | 0.899 | 0.761 |
| 0.2992 | 1.485 | 1.323 | 1.189 | 0.981 | 0.827 | 0.712 |
| 0.5008 | 1.302 | 1.174 | 1.068 | 0.897 | 0.768 | 0.669 |
| 0.6997 | 1.167 | 1.062 | 0.974 | 0.830 | 0.720 | 0.634 |
| 0.8994 | 1.064 | 0.975 | 0.901 | 0.777 | 0.681 | 0.605 |
| 1.0000 | 1.020 | 0.938 | 0.869 | 0.754 | 0.664 | 0.592 |
| 1-Hexanol Mixtures | ||||||
| 0.0000 | 4.582 | 3.722 | 3.085 | 2.226 | 1.677 | 1.309 |
| 0.1001 | 3.582 | 2.965 | 2.498 | 1.851 | 1.426 | 1.131 |
| 0.2994 | 2.452 | 2.085 | 1.802 | 1.390 | 1.105 | 0.902 |
| 0.5003 | 1.692 | 1.469 | 1.293 | 1.029 | 0.842 | 0.704 |
| 0.6995 | 1.285 | 1.132 | 1.010 | 0.823 | 0.688 | 0.586 |
| 0.8998 | 1.085 | 0.965 | 0.869 | 0.721 | 0.612 | 0.529 |
| 1.0000 | 1.020 | 0.938 | 0.869 | 0.754 | 0.664 | 0.592 ]
The data demonstrate that viscosity decreases with increasing temperature and with higher concentrations of this compound in alcohol mixtures. These negative excessive viscosities indicate significant disruption of hydrogen bonding networks in alcohols when ester molecules are introduced, leading to improved fluidity—a crucial property for biodiesel performance in engine systems, particularly at lower temperatures. [3]
Objective: This protocol describes the experimental procedure for determining the density and viscosity of this compound binary mixtures with 1-alcohols (1-propanol, 1-butanol, 1-pentanol, 1-hexanol, and 1-heptanol) at atmospheric pressure across the temperature range of 293.15-333.15 K. [3]
Materials and Equipment:
Procedure:
Safety Considerations:
Validation:
The following diagram illustrates the experimental workflow for measuring and analyzing the properties of this compound mixtures:
Figure 1: Workflow for experimental measurement of this compound mixture properties
The development of accurate chemical kinetic mechanisms for biodiesel components is essential for computational modeling of combustion processes. This compound serves as a validated surrogate for studying the combustion characteristics of more complex biodiesel fuels. Research has demonstrated that reliable chemical kinetics of biodiesel fuels can be constructed using the same reaction classes and reaction rate models developed for n-heptane and iso-octane, with appropriate modifications to accommodate the methyl ester group in the molecule. [2] [6]
Detailed mechanisms for biodiesel components typically include hundreds of species and thousands of reactions, making them computationally expensive for multi-dimensional computational fluid dynamics (CFD) modeling. For example, early biodiesel oxidation mechanisms based on methyl butanoate contained 1219 reactions and 264 species, while more comprehensive mechanisms for larger esters can include over 300 species and 10,000 reactions. To address this challenge, mechanism reduction techniques such as directed relation graph with error propagation (DRGEP), sensitivity analysis, isomer lumping, and reaction rate adjustment are employed to create skeletal mechanisms with fewer species and reactions while maintaining predictive accuracy. [2]
Objective: This protocol outlines the procedure for developing reduced chemical kinetic mechanisms for this compound combustion suitable for CFD applications.
Procedure:
Applications: The resulting reduced mechanism for this compound should contain approximately 80-150 species and 300-500 reactions, making it suitable for practical engine simulations while maintaining reasonable accuracy in predicting ignition characteristics, flame propagation, and emission formation. [2]
The following diagram illustrates the mechanism reduction process:
Figure 2: Workflow for developing reduced chemical kinetic mechanisms
This compound serves important functions in biodiesel research and fuel formulation beyond its role as a model compound. As a medium-chain FAME, this compound exhibits properties that make it a promising candidate for improved biodiesel formulations. Its chemical structure provides a balance of energy density and combustion characteristics suitable for alternative fuels, contributing to enhanced fuel efficiency and reduced environmental impact compared to conventional fossil fuels. [4]
In blending applications, this compound is particularly valuable for addressing the high viscosity and poor cold-flow properties associated with conventional biodiesel containing longer-chain FAMEs. Research shows that blending biodiesel with alcohols significantly reduces viscosity and improves cold-weather performance, with this compound serving as an important reference compound for understanding these effects. The negative excessive viscosities observed in this compound-alcohol mixtures indicate disruption of hydrogen bonding networks in alcohols, leading to improved fluidity—a crucial property for biodiesel performance in engine systems. [3] [4]
Beyond biodiesel, this compound serves as a versatile intermediate in chemical synthesis. Its ester functional group allows participation in various chemical reactions, including transesterification and hydrolysis, making it a valuable building block for synthesizing other complex organic molecules. The defined structure and predictable reactivity of this compound make it a preferred choice for chemists working in pharmaceutical research, materials science, and the development of specialty chemicals. [4]
This compound also finds applications in the flavor and fragrance industry and as a semiochemical in agricultural products. Specifically, it is used as an insect pheromone for controlling rhinoceros beetles in palm trees, typically packaged in sachets as ready-to-use baits that disrupt the breeding cycle of these pests. This application highlights the compound's versatility beyond fuel applications. [5]
For all applications, sourcing high-purity this compound (typically ≥99% by GC analysis) is essential for achieving consistent and reproducible results. The quality of starting materials directly impacts reaction yields and product purity in synthetic applications, and fuel blend performance is significantly influenced by the purity and composition of the FAMEs used. [4]
This compound represents a valuable model compound and functional component in biodiesel research and renewable fuel development. The systematic experimental data and protocols presented in these application notes provide researchers with reliable methods for characterizing the thermophysical properties of this compound and its mixtures, particularly with 1-alcohols. The documented density and viscosity values across various temperatures and compositions offer essential reference data for predicting biodiesel behavior in engine systems and optimizing fuel formulations.
The development of reduced chemical kinetic mechanisms for this compound combustion enables more efficient computational modeling of biodiesel performance in engine environments. Furthermore, the compound's utility as a chemical building block demonstrates its versatility beyond fuel applications. As research continues to advance renewable energy technologies, this compound will remain an important reference material for understanding fundamental structure-property relationships in biodiesel components and for developing improved biofuel formulations with enhanced performance characteristics and reduced environmental impact.
Medium-chain triglycerides (MCTs) have gained significant clinical importance as dietary supplements for patients with disorders affecting mitochondrial long-chain fatty acid oxidation. These patients cannot effectively metabolize long-chain fatty acids but can utilize medium-chain fatty acids like octanoate, which contain 6-12 carbon atoms and can diffuse passively through mitochondrial membranes without requiring specialized enzymatic transport. Understanding the precise metabolic fate of MCT supplementation in humans remains a critical area of investigation, particularly regarding how these compounds are directed toward oxidation or elongation pathways in different nutritional contexts [1].
Stable isotope protocols using 13C-labeled octanoate provide a powerful tool for tracing MCT metabolism in vivo. However, analyzing the precursor enrichment in plasma samples presents significant analytical challenges due to the low concentrations of octanoate typically found in biological samples following administration. Traditional methyl esterification methods, considered the gold standard for fatty acid analysis, demonstrated insufficient sensitivity for these applications and were prone to contamination issues that compromised result accuracy. This protocol describes a novel transesterification approach using isobutanol that addresses these limitations, enabling reliable analysis of octanoate enrichment at concentrations as low as 0.43 μM—approximately twenty times more sensitive than conventional methods [2] [1].
The primary objective of this methodology development was to establish a robust analytical platform for investigating MCT metabolism in human subjects under different nutritional regimes. Specifically, the protocol enables:
This method employs a direct derivatization strategy that transesterifies plasma samples with isobutanol, catalyzed by acetyl chloride. The resulting isobutyl esters are less volatile than methyl esters, significantly reducing analyte loss during sample preparation. This approach maintains the samples in a single phase throughout derivatization, minimizing contamination risks and improving reproducibility compared to conventional methods that require phase separation or extraction steps before derivatization [1].
Table 1: Key Advantages of the Isobutanol Transesterification Method
| Parameter | Traditional Methyl Esterification | Isobutanol Transesterification | Improvement Factor |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | ~8.6 μM | 0.43 μM | 20-fold |
| Contamination Risk | High due to multiple processing steps | Minimal due to direct plasma derivatization | Significant reduction |
| Volatility Concerns | High with methyl esters | Reduced with isobutyl esters | Improved stability |
| Reproducibility | CV often >10% | Intraday CV <9.1%, Interday CV <9.3% | Enhanced precision |
27 g/100 mL glyceryltrioctanoate and 18 g/100 mL glyceryltridecanoate0.01 mg90±1°C2500gPrepare the acetyl chloride/isobutanol reagent fresh for each experiment by slowly adding acetyl chloride to isobutanol in a 0.213:1 (v/v) ratio to achieve a final concentration of 3 mol/L. Caution: This mixing is highly exothermic; consider pre-cooling the reagents and adding acetyl chloride slowly with continuous stirring to manage heat generation [1].
Prepare a stock solution of stable isotope-labeled octanoate by extracting glyceryl tri[1,2,3,4-13C4]octanoate through liquid-liquid extraction with chloroform-methanol. Create calibration standards with known enrichments by adding varying amounts of the labeled octanoate hexane solution to a fixed amount of unlabeled octanoate (64 nmol/mL). The enrichment levels should cover the expected experimental range, typically from 0.0 to 83.0 tracer-tracee ratio percent (TTR%) [1].
Prepare pooled plasma spiked with labeled octanoate at two different concentration levels (low and high controls) to monitor method performance. To ensure homogeneous incorporation of the spike solutions, first dry the octanoate stock solutions under a gentle nitrogen stream before reconstituting with plasma [1].
Critical Step: To prevent contamination from environmental octanoate, thoroughly rinse all glassware with chloroform and bake at 80°C for at least 2 hours before use [1].
100 μL of plasma, control sample, or calibration standard into a GC vial200 μL of freshly prepared acetyl chloride/isobutanol reagent (3 mol/L)90°C for 60 minutes in a heating block250 μL chloroform to each sample1 minute and centrifuge at 2500g for 10 minutesThe following workflow diagram illustrates the complete sample preparation process:
Figure 1: Workflow for sample preparation using isobutanol transesterification
30 m × 0.25 mm ID × 0.25 μm)1-2 μL in split or splitless mode depending on concentration250°C50°C (hold 1 min), ramp to 240°C at 10°C/min, final hold 5 min1.0 mL/min280°C70 eV230°C150°CThe isobutanol transesterification method was rigorously validated according to standard bioanalytical method validation guidelines. The following table summarizes the key validation parameters:
Table 2: Method Validation Parameters for Octanoate Analysis
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.43 μM | Signal-to-noise ratio ≥10 |
| Linear Range | 0.43-83.0 TTR% | R² > 0.99 |
| Calibration Curve Fit | R² > 0.99 | - |
| Intraday Precision | CV < 9.1% | CV < 15% |
| Interday Precision | CV < 9.3% | CV < 15% |
| Carryover | Not detected | - |
The method demonstrated excellent linearity across the validated concentration range, with correlation coefficients consistently exceeding 0.99. The precision data,
expressed as coefficient of variation (CV), was well within acceptable limits for bioanalytical methods, with intraday variations below 9.1% and interday variations below 9.3%. This level of precision ensures reliable quantification of octanoate enrichment in clinical study samples [2] [1].
The significant improvement in sensitivity (20-fold lower LLOQ compared to methyl esterification) enables researchers to track octanoate metabolism over extended time periods when plasma concentrations become very low. This is particularly important for understanding the complete pharmacokinetic profile of MCT supplementation in clinical populations [2].
This method has been successfully applied to investigate MCT metabolism in patients with long-chain fatty acid oxidation disorders. When implementing this protocol in clinical studies, consider the following:
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Inconsistent results | Phase separation during spiking | Ensure spike solutions are dried and properly reconstituted in plasma |
| Low sensitivity | Incomplete derivatization | Freshly prepare acetyl chloride/isobutanol reagent and verify incubation temperature |
| Contamination | Improperly cleaned glassware | Implement rigorous glassware cleaning with chloroform and baking |
| Poor chromatography | Sample degradation or injection issues | Store samples appropriately and check GC injection system |
The transesterification reaction follows a nucleophilic acyl substitution mechanism. Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Isobutanol then attacks this activated carbon, forming a tetrahedral intermediate that collapses to form the isobutyl ester while regenerating the acid catalyst [3].
The choice of isobutanol provides significant advantages over methanol in transesterification. The reduced volatility of the resulting isobutyl esters minimizes losses during sample concentration steps. Additionally, the bulky isobutyl group may improve chromatographic separation and mass spectrometric detection characteristics compared to methyl esters [1].
The isobutanol transesterification method represents a significant advancement in the analysis of octanoate enrichment in human plasma. Key benefits include:
0.43 μM, enabling analysis of low-concentration samples not previously accessibleThis protocol provides researchers with a robust tool for investigating the metabolic fate of medium-chain triglycerides under different nutritional conditions, potentially informing clinical recommendations for MCT supplementation in patients with fatty acid oxidation disorders. The method's enhanced sensitivity and reproducibility make it particularly valuable for stable isotope tracer studies where precise enrichment measurements are critical for accurate metabolic flux analysis [2] [1].
A drop in the recovery of Methyl Octanoate is a common issue, often traced to a few key areas. The table below outlines the primary culprits and their solutions.
| Problem Cause | Explanation & Impact | Recommended Solution |
|---|---|---|
| High Volatility | This compound is highly volatile, leading to significant evaporative losses during sample prep steps like heating, evaporation, or vial piercing [1]. | Use internal standardization (e.g., methyl laurate, methyl heptadecanoate-d33). Minimize heating/open-vial time. Use properly sealed vials [1] [2]. |
| Derivatization Method | Traditional methylation (BF₃/MeOH) can be prone to contamination and is less sensitive for low-concentration analytes like octanoate [3]. | Switch to transesterification with isobutanol. This method is more sensitive and minimizes contamination risks [3]. |
| Sample Preparation Technique | Manual liquid-liquid extraction is variable; manual pipetting introduces inconsistencies, increasing RSD and reducing accuracy [1]. | Automate sample prep where possible. Use techniques like SPME Arrow for direct, solvent-free extraction from headspace, minimizing handling loss [2]. |
| pH during Extraction | Incorrect pH can affect the efficiency of extracting this compound into the headspace or organic solvent [2]. | For headspace methods (like SPME), acidify samples to pH 2 to promote transfer of volatile esters to the headspace [2]. |
Here are two optimized methodologies you can implement to improve recovery.
This method, adapted from a validated study, is designed for high sensitivity and low contamination in plasma, and can be adapted for other matrices [3].
Principle: Direct derivatization of octanoate in the sample matrix using isobutanol and acetyl chloride, minimizing preparation steps and contamination.
Workflow:
Key Steps & Notes:
This method uses modern, solvent-free extraction to maximize recovery of volatile FAMEs like this compound directly from aqueous samples [2].
Principle: Use of a SPME Arrow fiber to adsorb volatile compounds from the headspace of a sample, followed by thermal desorption in the GC injector.
Workflow:
Key Parameters & Equipment:
| Strategy | Core Principle / Method | Key Experimental Details | Performance / Outcome |
|---|---|---|---|
| Chemical Derivatization [1] | Transesterification with isobutanol to form less volatile isobutyl ester | Derivatization directly in plasma with isobutanol/acetyl chloride (3M), 90°C for 60 min. [1] | ~20x lower LLOQ (0.43 µM) vs. methyl esterification; reduces volatility & contamination. [1] |
| Headspace Management [2] | Physical prevention of vapor loss | Use of unpierced, sealed vial caps during sample preparation and heating steps. [2] | Mitigates preferential loss of volatile compounds like methyl octanoate; improves recovery. [2] |
| Low-Temperature Focusing [3] | Cryogenic trapping to focus analytes | Use of cryofocusing unit within GC oven; liquid nitrogen cools column head. [3] | Enhances chromatographic resolution & detection sensitivity for volatile compounds. [3] |
This protocol is adapted from a method developed for analyzing octanoate in human plasma using GC-MS. [1]
The following workflow diagram outlines the key stages of this method:
This technique improves the analysis of any volatile organic compounds (VOCs), including this compound, by focusing them at the head of the GC column. [3]
Q: Why does my this compound recovery remain low even after derivatization?
Q: I see broad or tailing peaks for this compound in my chromatogram. What can I do?
Q: How can I be sure the isobutyl method is more sensitive?
The table below summarizes two technical approaches for analyzing fatty acid methyl esters (FAMEs) like methyl octanoate in biological samples.
| Method Feature | In-Sample Derivatization & Analysis (GC-MS) [1] | Headspace Microextraction (SPME Arrow GC-MS/MS) [2] |
|---|---|---|
| Core Principle | Direct derivatization and analysis of octanoate in plasma via transesterification. | Headspace sampling of pre-formed FAMEs from an aqueous matrix. |
| Analytical Target | Octanoate enrichment (as isobutyl ester) for tracer studies. | Concentration of 24 different FAMEs, including this compound. |
| Sample Prep | Derivatize 100 µL plasma with isobutanol/acetyl chloride; incubate 60 min at 90°C; liquid-liquid extraction with chloroform [1]. | Acidify sample to pH 2; automated SPME Arrow extraction for 20 min at 70°C [2]. |
| GC Column | Not specified in available excerpt. | Zebron ZB-FAME (30 m × 0.25 mm × 0.20 µm) [2] |
| Key MS Settings | Not specified in available excerpt. | MRM mode; Injector temp: 250°C; Ion source temp: 180°C [2] |
| Reported LLOQ | 0.43 µM for plasma octanoate [1] | Method detection limits between 9–437 ng/L for 24 FAMEs in water [2] |
| Key Advantages | - 20x more sensitive than methyl esterification.
This protocol is designed for high-sensitivity analysis of octanoate enrichment, such as in stable-isotope tracer studies [1].
This method is optimized for the detection of pre-formed this compound and other FAMEs from aqueous samples, which could be adapted for protein-free plasma filtrates [2].
Here are solutions to some frequently encountered problems in FAME analysis.
Problem: Low Sensitivity for Target Analytes
Problem: High Background or Contamination
Problem: Inconsistent or Irreproducible Results
The following diagrams outline the logical steps for each method to help you visualize the entire process.
Workflow for direct analysis of octanoate in plasma via transesterification
Workflow for headspace SPME Arrow extraction of FAMEs
For researchers analyzing methyl octanoate, especially in sensitive applications like stable isotope tracing, contamination and low analyte concentration are major hurdles. The information below synthesizes recent methodological advances to help you overcome these issues.
The following table summarizes common issues, their root causes, and recommended solutions, drawing from a validated GC-MS method developed to address these exact problems [1].
| Problem | Root Cause | Recommended Solution |
|---|---|---|
| High Background/Contamination | Octanoate leaching from labware (glass, plastics); use of methyl esterification [1]. | Use isobutanol derivatization; rinse all glassware with chloroform & bake at 80°C+ [1]. |
| Low Analytical Sensitivity | Analyte loss from high volatility of methyl esters; concentration below LLOQ [1]. | Switch to isobutyl ester derivation; use GC-MS over GC-C-IRMS for low concentrations [1]. |
| Poor Precision & Accuracy | Inhomogeneous samples; phase separation during spiking [1]. | Spike plasma by adding organic stock to tube, drying under N₂, then reconstituting with plasma [1]. |
| Inconsistent Results Between Methods | Use of gold-standard methyl esterification, which is prone to contamination [1]. | Adopt the validated isobutanol transesterification protocol for enrichment analysis [1]. |
Q1: Why is the gold-standard method of methyl esterification problematic for octanoate analysis? While methyl esterification is the benchmark for many fatty acids, it is highly susceptible to contamination from external sources of unlabeled octanoate when analyzing low-concentration samples. This can lead to significant bias and incorrect enrichment results [1]. A method using transesterification with isobutanol has been shown to be more sensitive and minimizes this contamination risk [1].
Q2: What is the advantage of using isobutyl ester over methyl ester for GC-MS analysis? Derivatizing octanoate to its isobutyl ester, rather than its methyl ester, reduces the volatility of the analyte. This reduction minimizes losses during the sample preparation and concentration steps, which is critical for achieving a low Limit of Quantification (LLOQ) and obtaining accurate results from samples with low endogenous levels [1].
Q3: How can I prevent my calibration standards and control samples from being contaminated? The key is rigorous preparation of glassware and careful sample handling [1].
Below is the workflow for the validated method to analyze octanoate enrichment in human plasma, which directly addresses contamination and sensitivity issues [1].
Workflow Steps [1]:
The following table outlines the key performance characteristics of the isobutanol derivatization method compared to the issue-prone methyl esterification, demonstrating its superior suitability for low-concentration analysis [1].
| Parameter | Value for Isobutanol Method | Note / Comparison |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.43 µM | ~20x more sensitive than methyl esterification [1]. |
| Precision (Intraday) | < 9.1% (CV) | Demonstrates good repeatability [1]. |
| Precision (Interday) | < 9.3% (CV) | Demonstrates good reproducibility [1]. |
| Linearity (R²) | > 0.99 | Calibration curve shows excellent linear fit [1]. |
| Key Advantage | Minimized contamination risk | Direct derivatization in plasma reduces handling and exposure [1]. |
The core of overcoming contamination lies in the derivatization chemistry. The following diagram contrasts the two approaches.
The most detailed protocol found is for a specific application analyzing octanoate enrichment in plasma using isobutanol transesterification. This method was developed to be more sensitive and less prone to contamination than traditional methyl esterification [1].
Optimized Protocol for Derivatization via Isobutanol Transesterification [1]
| Step | Parameter | Specification |
|---|---|---|
| Sample Prep | Glassware Cleaning | Rinse with chloroform, bake ≥2 hrs @ 80°C |
| Derivatization | Reagent | 200 µL acetyl chloride in isobutanol (3 mol/L), fresh |
| Incubation | 60 min @ 90°C | |
| Post-Reaction | Extraction | Add 250 µL chloroform, vortex 1 min, centrifuge |
| Analysis | Analyze organic (lower) layer by GC-MS |
This method was validated for the analysis of plasma samples with low concentrations of octanoate, achieving a lower limit of quantification (LLOQ) of 0.43 μM, which was about twenty times more sensitive than the gold-standard methyl esterification method [1].
Based on the described protocol, here are some specific issues and solutions that can form the basis of your FAQ.
The diagram below outlines the key steps of the isobutanol derivatization process, highlighting stages where issues most commonly occur.
To build a more comprehensive support center, I suggest you:
Q1: What are the primary factors affecting precision in methyl octanoate analysis? The key factors are the sample preparation method (manual vs. automated), the volatility of this compound which can lead to losses, and potential contamination from laboratory materials or reagents [1] [2].
Q2: My analysis shows high background interference. What could be the cause? High background can result from contamination. One study found that the gold-standard methyl esterification method can easily introduce contamination from unlabeled octanoate present in the lab environment or glassware [2]. Ensuring glassware is thoroughly rinsed with chloroform and baked at 80°C can mitigate this [2].
Q3: Are there alternatives to methyl esterification for derivatizing octanoate? Yes, for analysis via GC-MS, transesterification with isobutanol to form the isobutyl ester has been shown to be a superior method. It reduces the volatility of the derivatized octanoate, minimizing losses and the risk of contamination, thereby improving accuracy and sensitivity [2].
Q4: How can I improve the recovery of volatile this compound? Using an automated sample preparation system can reduce the exposure time of samples to open air, as these systems often pierce vial caps only with a narrow syringe needle. For manual methods, ensuring vials remain tightly capped during preparation is crucial. Normalizing your data to a less volatile internal standard, like methyl laurate, can also correct for these volatile losses [1].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery/Precision | Volatility of this compound, manual pipetting errors | Use automated sample preparation; normalize to internal standard (e.g., methyl laurate) [1] |
| High Background/Contamination | Contaminated glassware/reagents using methyl esterification | Switch to isobutanol derivatization; thoroughly rinse/bake glassware [2] |
| Low Sensitivity in GC-MS | Limit of detection for methyl esterification too high | Use isobutanol derivatization for ~20x lower LLOQ [2] |
| Inconsistent Results with Oils | Difficulty in reproducibly dispensing viscous oil samples | Pre-mix oil sample with internal/surrogate standard solution before aliquoting [1] |
Here are detailed methodologies for two approaches to improve precision and accuracy, adapted from the search results.
This protocol, adapted from a comparison study, details an automated method that showed better precision (Average RSD of 1.2%) compared to a manual method (Average RSD of 2.7%) [1].
This protocol is for a method that offers significantly improved sensitivity and reduced contamination risk over traditional methyl esterification, with a Lower Limit of Quantification (LLOQ) of 0.43 µM [2].
What are the most common causes of tailing for methyl octanoate? The most frequent causes are chemical interactions with active sites in the GC system (e.g., exposed silanol groups in the inlet liner or column) [1] and physical installation problems (e.g., a poorly cut column or incorrect positioning in the inlet) [1] [2]. For acidic compounds like octanoic acid, a specific chemical reaction—esterification in alcoholic solvents—can also cause a characteristic steady decrease in peak area [3].
Why does my octanoic acid peak area keep decreasing with each injection? This specific symptom strongly suggests an esterification reaction is occurring. When octanoic acid is dissolved in an alcohol-based solvent (like ethanol or methanol) and introduced to the hot GC inlet, it can react to form an ethyl or this compound ester [3]. Check your chromatogram for a new, growing peak corresponding to the ester. The fix is to avoid alcohol solvents or use one with a higher water content to inhibit the reaction [3].
How can I quickly check if my peak tailing is due to column installation? A "chair-shaped" peak is highly indicative of a poorly cut column with a jagged or blocked inlet [1]. As a first step, re-trim the inlet side of the column (typically 0.5 - 1 meter), ensure a clean, right-angle cut, and verify that the column is inserted to the manufacturer's specified distance in the inlet and detector [1] [2].
Use the following flowchart to systematically diagnose the cause of poor peak shape for this compound.
For the issues identified in the guide, here are the detailed steps to resolve them.
Preventing peak shape issues is more efficient than troubleshooting them.
| Practice | Description | Frequency / Specification |
|---|---|---|
| Use Deactivated Parts | Always use chemically inert liners, ferrules, and columns to minimize interaction with analytes [1]. | For every installation |
| Proper Column Installation | Ensure a clean, square cut and correct insertion distance into the inlet and detector [1] [2]. | For every installation |
| Regular Inlet Maintenance | Replace the inlet liner and trim the guard/analytical column regularly to remove non-volatile residues and active sites [1]. | Based on sample load (e.g., every 100-200 injections) |
| Solvent Compatibility | Ensure your sample solvent does not react with your analytes under high inlet temperatures [3]. | Check during method development |
Here are answers to common questions and issues you might encounter.
| Issue / Challenge | Root Cause | Recommended Solution | Key Citations |
|---|---|---|---|
| High Losses during Derivatization | High volatility of methyl ester derivatives during heating steps. | Switch to a less volatile derivative. Use isobutanol transesterification instead of methanol-based methylation. | [1] |
| Low Analytical Sensitivity | Losses during sample transfer and concentration steps. | Use direct derivatization in the plasma matrix to minimize transfer steps. Avoid complete drying of samples. | [1] |
| Sample Contamination | Contamination from laboratory glassware and solvents. | Rinse all glassware with chloroform and bake at 80°C for 2+ hours before use. Use high-purity solvents. | [1] |
| Poor Extraction Efficiency | Suboptimal parameters for solvent-free extraction techniques. | For SPME Arrow, optimize fiber material, pH, and temperature. Use DVB-PDMS fiber, pH 2, and 70°C. | [2] |
This protocol, adapted from a 2020 study, is designed for minimal losses of octanoate during GC-MS analysis [1].
The following diagram illustrates the core decision-making process for a sample preparation strategy aimed at minimizing methyl octanoate losses.
For researchers to make an informed choice, the following table summarizes the key characteristics of methyl octanoate relevant to its use as an internal standard [1]:
| Property | Specification |
|---|---|
| Chemical Name | This compound (also known as Methyl Caprylate) [1] |
| CAS Registry Number | 111-11-5 [1] [2] |
| Molecular Formula | C₉H₁₈O₂ [1] [2] |
| Quality/Assay | ≥99.8% (GC) [1] |
| Density | 0.877 g/mL at 20 °C [1] |
| Boiling Point | 193-194 °C [1] |
| Refractive Index | n20/D 1.418 [1] |
| Flash Point | 82 °C (closed cup) [1] |
Here are answers to common technical questions your users might encounter.
Q1: What are the general criteria for selecting a suitable internal standard like this compound?
An ideal internal standard should meet several key criteria [3] [4] [5]:
Q2: In which specific experimental contexts is this compound a good internal standard choice?
This compound is particularly well-suited in the following applications:
Q3: What are common pitfalls when using an internal standard, and how can I avoid them?
| Pitfall | Description & Solution |
|---|
| Poor Selection | Problem: Choosing an internal standard with dissimilar chemical properties to your analytes, leading to different recovery rates or ionization efficiencies [4] [6]. Solution: Confirm the internal standard behaves similarly to your analytes throughout the entire process [4]. | | Inconsistent Spiking | Problem: Inaccurate or imprecise addition of the internal standard solution to samples [5] [6]. Solution: Use calibrated pipettes and a consistent spiking procedure. Add the internal standard at the earliest possible stage of sample preparation, ideally before any extraction or derivatization steps, to account for procedural losses [4] [5]. | | Lack of Separation | Problem: The internal standard co-elutes with an analyte or a matrix component, causing inaccurate quantification [3] [6]. Solution: Method development must ensure baseline chromatographic separation (resolution factor Rs > 1.5 is a common target) between the internal standard and all nearby peaks [6]. | | Instrumental Issues | Problem: For volatile compounds like this compound, losses can occur if vials are pierced during automated preparation, potentially affecting recovery [7]. Solution: Be aware of this potential issue during method development and validation, and ensure vial seals are intact. |
Q4: When is an internal standard necessary versus when is an external standard sufficient?
The choice depends on the complexity of your sample preparation and the required precision [5] [6].
Use an Internal Standard (IS) when:
An External Standard (ES) may be sufficient when:
Below is a generalized workflow for implementing an internal standard, adapted from methods describing FAME analysis using compounds like this compound [7].
Key Protocol Steps:
| Feature | Methyl Esterification (Traditional Method) | Isobutylation (Novel Method) |
|---|---|---|
| Derivatization Agent | Not specified (inferred to be methanol) | Isobutanol with acetyl chloride |
| Key Advantage | Considered the "gold standard" for fatty acid analysis [1] | Greatly reduced volatility of the derivatized analyte, minimizing losses [1] |
| Limitation of Quantification (LLOQ) | Not specified, but implied to be ~20x higher than isobutylation | 0.43 μM (approx. 20x more sensitive) [1] |
| Precision (Coefficient of Variation) | Not provided for comparison | Intraday < 9.1%; Interday < 9.3% [1] |
| Linearity (R²) | Not provided for comparison | > 0.99 [1] |
| Risk of Contamination | High (samples easily contaminated with unlabeled octanoate) [1] | Low (direct derivatization in plasma limits contamination) [1] |
The following workflows detail the key steps for each method as described in the research, with the novel isobutylation protocol receiving particular emphasis [1].
The study highlights critical practical considerations for scientists choosing between these methods:
The table below summarizes the performance and characteristics of Pt/Al₂O₃ and Pt/TiO₂ catalysts based on the research data.
| Feature | Pt/Al₂O₃ | Pt/TiO₂ |
|---|---|---|
| Primary Role of Support | Acidic support; promotes C-C bond cleavage [1] | Promotes hydrogenation of the ester [2] |
| Dominant Reaction Pathway | Decarboxylation/Decarbonylation [1] | Hydrogenolysis (C-O bond cleavage) [2] |
| Main Hydrocarbon Product | n-Heptane (C7) [1] | C8 Hydrocarbons [2] |
| Key Product Ratio | Lower n-C8/n-C7 ratio [3] | Higher n-C8/n-C7 ratio [3] [2] |
| Stability without H₂ | Deactivates quickly by coking [2] | Information not specified in results |
The comparative data comes from gas-phase reaction studies of methyl octanoate. Here are the typical methodologies used:
The conversion of this compound can follow different pathways, leading to the different product distributions observed.
The diagram below illustrates the primary reaction routes for this compound over the two catalysts.
A key challenge with Pt/Al₂O₃ is catalyst deactivation, especially in the absence of hydrogen.
The choice between Pt/Al₂O₃ and Pt/TiO₂ depends on the target product.
| Drying Method | Process Temperature | Relative Performance on Aroma Compound Content | Key Findings Related to Methyl Octanoate |
|---|---|---|---|
| Dehydrator Drying | 52 °C | Best (5-23% higher than freeze-drying; 6-37% higher than oven-drying) | Perceived as a high-intensity aroma in the final product. |
| Freeze Drying | 25 °C | Intermediate | Perceived as a high-intensity aroma in the final product. |
| Oven Drying | 52 °C | Poorest | Perceived as a high-intensity aroma in the final product. |
The study employed Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry-Olfactometry (HS-SPME-GC-MS-O) for analysis. This technique involves [1]:
Statistical analysis via Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) confirmed significant differences in aroma profiles resulting from the three drying methods [1].
The diagram below outlines the logical workflow for a comparative experiment on drying techniques, as conducted in the hop study [1].
The provided data suggests that for heat-sensitive aroma compounds like this compound, dehydrator drying at a controlled, moderate temperature (52°C) may offer superior retention compared to other common methods. This is likely due to a better balance between efficient water removal and minimal thermal degradation [1].
It is important to interpret these findings with the following context:
The table below summarizes the characteristics of several FAMEs, including methyl octanoate, based on information from the search results.
| FAME Name | Carbon Chain | Key Characteristics & Applications | Experimental Relevance |
|---|---|---|---|
| This compound (C8:0) | 8-carbon, saturated | A volatile model compound for analytical method development; used in biofuel research for its low freezing point [1] [2] [3]. | Often used to optimize and test GC methods due to its high volatility, which can lead to lower recovery in automated systems [2]. |
| Methyl Myristate (C14:0) | 14-carbon, saturated | Studied in biomedical research; serum levels of its free fatty acid (C14:0) were identified as a potential indicator for the progression of pre-leukemic diseases to Acute Myeloid Leukemia (AML) [4]. | Quantified in human serum using GC-MRM-MS, demonstrating its relevance in biomarker discovery for cancer diagnostics [4]. |
| Methyl Stearate (C18:0) | 18-carbon, saturated | Similar to C14:0, the serum level of its free fatty acid (C18:0) was found to be discriminative among different blood disorders, including AML and pre-leukemic conditions [4]. | Analyzed alongside other FAMEs in complex biological matrices using sophisticated GC-MS protocols [4]. |
| Methyl Oleate (C18:1) | 18-carbon, monounsaturated | A common constituent of biodiesel; its thermal conductivity has been measured under high pressures for engine and system design optimization [5]. | Part of large datasets used to build machine learning models for predicting the thermal conductivity of ester biofuels [5]. |
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a gold-standard technique for separating, identifying, and quantifying FAMEs in complex mixtures. The following workflow, synthesized from the search results, outlines a typical modern approach [1].
Quantification is typically performed using a calibration curve with internal standards. Isotope-labeled standards, such as methyl heptadecanoate-d33, are ideal for correcting for losses during sample preparation and instrument variability [1].
The table below summarizes the core characteristics, performance data, and applications of four analytical techniques identified for methyl octanoate.
| Analytical Technique | Sample Preparation & Derivatization | Key Quantitative Performance | Primary Application & Advantages |
|---|---|---|---|
| SPME Arrow-GC-MS/MS [1] | Solvent-free headspace SPME Arrow extraction (DVB-PDMS fiber). Optimized conditions: pH 2, 70°C, 20 min. [1] | Low method detection limits (in the range of ng/L). High selectivity via MRM mode. [1] | Analysis of FAMEs in complex aqueous matrices (e.g., bioreactor water). Green method, minimal matrix effect, high sensitivity. [1] |
| GC-MS with Isobutanol Derivatization [2] | Direct transesterification in plasma using acetyl chloride in isobutanol (90°C, 60 min). Reduces volatility vs. methyl esters. [2] | LLOQ: ~0.43 μM. Precision: <9.3% RSD. Superior sensitivity and reduced contamination vs. methyl esterification. [2] | Precise analysis of plasma octanoate enrichment in stable isotope tracer studies. Minimizes contamination. [2] |
| Automated GC-FID [3] | Automated acid-catalyzed methylation with BF₃/MeOH (65°C, 20 min). Scales down manual methods 50-fold. [3] | Recovery: ~94-101%. Precision (RSD): 1.2% (automated) vs. 2.7% (manual). Excellent linearity. [3] | High-throughput analysis of FAMEs in oils. Improved precision, reduced reagent use and time through automation. [3] |
| GC-FID with Conventional Derivatization [4] | Lipid extraction (CHCl₃/MeOH) followed by derivatization with BF₃/MeOH in toluene (70°C, 90 min). [4] | LOD/LOQ: 0.21-0.54 μg/mL / 0.63-1.63 μg/mL. Linearity: R² > 0.9998. [4] | Reliable quantification of fatty acids in bee products and other complex matrices. Robust and well-established. [4] |
Here is a deeper dive into the methodologies for the two most distinct approaches: the green SPME method and the highly sensitive derivatization technique.
This method is designed for the direct analysis of this compound in water, eliminating the need for solvents.
This method prioritizes the accurate measurement of low levels of octanoate in biological plasma, using derivatization to improve sensitivity and avoid contamination.
The following diagrams illustrate the core steps of the two main methodological approaches described above.
When validating a method for this compound, you should establish the following performance characteristics, which are consistent across analytical guidance [5]:
To select the best method for your needs:
For researchers tracing metabolic pathways or analyzing fatty acid esters, selecting the appropriate analytical method is critical. The established method of methyl esterification followed by GC-MS is often used for fatty acid analysis [1]. However, a recently developed method using direct transesterification in plasma with isobutanol and GC-MS analysis offers significant advantages for specific, sensitive applications like stable isotope tracer studies [1]. The following sections provide a detailed comparison of these methods.
The table below summarizes the core performance characteristics of the two methods based on experimental data from the cited research.
| Feature | Traditional Methyl Esterification (Gold Standard) | Novel Isobutanol Transesterification |
|---|---|---|
| Core Derivatization Chemistry | Methyl esterification [1] | Direct transesterification with isobutanol in plasma [1] |
| Analytical Instrument | GC-MS or GC-C-IRMS [1] | GC-MS [1] |
| Key Application | General fatty acid concentration and enrichment analysis [1] | Analyzing octanoate enrichment in stable isotope tracer protocols [1] |
| Lower Limit of Quantification (LLOQ) | Not specified, but insufficient for low-concentration tracer studies [1] | 0.43 µM (Approx. 20x more sensitive for enrichment analysis) [1] |
| Precision (Coefficient of Variation) | Not specified for octanoate in search results | Intraday < 9.1%, Interday < 9.3% [1] |
| Linearity (R²) | Not specified for octanoate in search results | > 0.99 [1] |
| Risk of Contamination | High (easily contaminated by unlabeled octanoate) [1] | Minimized (direct derivatization in plasma) [1] |
| Best Suited For | Routine analysis of fatty acids in samples with adequate concentration [1] | High-sensitivity studies of octanoate metabolism, especially with stable isotope tracers at low plasma concentrations [1] |
This protocol is designed for determining total octanoate enrichment in human plasma [1].
This is the gold-standard method for general fatty acid analysis, which was found less suitable for low-concentration tracer studies of octanoate [1].
The following diagram visualizes the methodological choice and workflow for the sensitive analysis of octanoate, particularly in stable isotope studies.
The table below summarizes a highly sensitive method for octanoate analysis and compares general solvent system efficiencies for lipid extraction, which is relevant to extracting compounds like octanoate.
| Method or Aspect | Key Findings and Performance Data | Context and Application |
|---|---|---|
| GC-MS Analysis of Octanoate [1] | Lower Limit of Quantification (LLOQ): 0.43 μM (approx. 20x more sensitive than gold-standard methyl esterification) [1]. | Used for analyzing octanoate enrichment in human plasma from a stable isotope tracer protocol [1]. |
| Solvent System Polarity [2] | Lipid extraction yield showed a significant positive correlation with solvent polarity (r = 0.5682, P < 0.05) and water ratio in the mixture (r = 0.5299, P < 0.05) [2]. | Study on extracting non-starch lipids from wheat, barley, and tapioca flour; Bligh and Dyer-based methods (which use chloroform-methanol-water) showed superior yields [2]. |
| Solid-Phase Extraction (SPE) [3] [4] | In morphine detection, SPE-HPTLC identified 74% of samples as positive, vs. 48% for Liquid-Liquid Extraction (LLE)-TLC [3]. Advantages: low solvent use, higher selectivity, easier automation, avoids emulsions [3] [4]. | SPE is often compared with LLE. It is particularly valued in analytical chemistry and toxicology for sample clean-up and concentration [3] [4]. |
| Liquid-Liquid Extraction (LLE) [4] | A simple and cost-effective method. Disadvantages include potential emulsification issues and high solvent consumption [4]. | A traditional, widely used technique for separating compounds based on solubility in two immiscible liquids [4]. |
Here are the methodologies for the key techniques cited.
This protocol is designed for high sensitivity and minimizes contamination.
Critical Note on Contamination: All glassware must be rinsed with chloroform and baked at 80°C for at least 2 hours prior to use to prevent contamination from ambient octanoate, which can significantly bias results [1].
This method is effective for extracting total lipids, including polar lipids, from flour and starch samples.
The following diagrams illustrate the core workflows for the two main protocols described above.
Based on the available data, here are the critical points for your guide:
Irritant